molecular formula C8H11O6- B1401518 Butanedioic acid, (acetyloxy)-, 1-ethyl ester CAS No. 92828-47-2

Butanedioic acid, (acetyloxy)-, 1-ethyl ester

Cat. No.: B1401518
CAS No.: 92828-47-2
M. Wt: 203.17 g/mol
InChI Key: LEYRJIGDJYRCMY-UHFFFAOYSA-M
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Description

Butanedioic acid, (acetyloxy)-, 1-ethyl ester (CAS 52485-05-9) is a succinic acid derivative with the molecular formula C8H11O6- and a molecular weight of 203.17 g/mol . This ester is a versatile biochemical building block. Succinic acid derivatives are known to play significant roles in biological systems; succinate itself is a key intermediate in the tricarboxylic acid (TCA) cycle, essential for ATP production and cellular metabolism . Related succinate esters, such as succinic acid monoethyl ester, have been investigated as novel insulinotropic agents for the treatment of non-insulin dependent diabetes mellitus, demonstrating effects on plasma glucose and insulin levels, as well as lipid metabolism . This suggests potential research applications for similar esters in metabolic studies. The acetyloxy moiety on the butanedioic acid backbone may lend itself to specific chemical reactions or biological activities, making it a candidate for use in organic synthesis, pharmaceutical research, and as a potential metabolic probe. This product is intended for research purposes as a chemical intermediate or biochemical tool. Handle with care; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetyloxy-4-ethoxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-3-13-8(12)6(4-7(10)11)14-5(2)9/h6H,3-4H2,1-2H3,(H,10,11)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYRJIGDJYRCMY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50758241
Record name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate
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Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92828-47-2
Record name 3-(Acetyloxy)-4-ethoxy-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50758241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 1-Ethyl Hydrogen 2-Acetoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the chemical structure, synthesis, and application of 1-ethyl hydrogen 2-acetoxysuccinate .

Executive Summary

1-Ethyl hydrogen 2-acetoxysuccinate (Systematic Name: 4-ethoxy-3-(acetyloxy)-4-oxobutanoic acid or 1-ethyl 2-acetoxybutanedioate) is a critical chiral synthon in organic synthesis. It serves as a bifunctional building block, possessing three distinct reactive sites: a free carboxylic acid, an ethyl ester, and an acetoxy-protected hydroxyl group. Its primary utility lies in the asymmetric synthesis of pharmaceutical intermediates, particularly for ACE inhibitors (e.g., Enalapril, Ramipril) and other peptidomimetics where the preservation of chirality at the C2 position is paramount.

This guide details the structural properties, regioselective synthesis, and analytical fingerprint of the molecule, focusing on the (S)-enantiomer derived from the chiral pool (L-malic acid).

Molecular Architecture & Stereochemistry[1]

Chemical Identity[2][3][4]
  • IUPAC Name: 4-ethoxy-3-(acetyloxy)-4-oxobutanoic acid (assuming C1 is the free acid for nomenclature priority, though "1-ethyl" in the common name implies the ester is at C1 relative to the succinate backbone).

  • Common Name: Monoethyl 2-acetoxysuccinate; O-Acetylmalic acid 1-ethyl ester.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.18 g/mol

  • Chirality: The C2 carbon is a stereocenter. The (S)-isomer is the most common, derived from natural L-malic acid.

Structural Connectivity

The molecule consists of a succinic acid backbone where:

  • C1 (Ester): Esterified with ethanol (

    
    ).
    
  • C2 (Chiral Center): Substituted with an acetoxy group (

    
    ).
    
  • C3 (Methylene): A methylene bridge (

    
    ).
    
  • C4 (Acid): A free carboxylic acid (

    
    ).
    

Note on Regioisomerism: The term "1-ethyl hydrogen" implies the ethyl group is on the carbon adjacent to the acetoxy group (the


-position). Its regioisomer, "4-ethyl hydrogen 2-acetoxysuccinate" (the 

-ester), is a common byproduct in non-selective synthesis. Distinguishing these isomers is critical for downstream efficacy.
Visualization of Isomerism (DOT)

Isomerism cluster_legend Regioselectivity Malic L-Malic Acid Anhydride 2-Acetoxysuccinic Anhydride Malic->Anhydride AcCl / Reflux Isomer1 Target: 1-Ethyl Hydrogen 2-Acetoxysuccinic Acid (Alpha-Ester) Anhydride->Isomer1 EtOH (Kinetic Control) Isomer4 Byproduct: 4-Ethyl Hydrogen 2-Acetoxysuccinic Acid (Beta-Ester) Anhydride->Isomer4 EtOH (Thermodynamic Control)

Figure 1: Divergent synthesis pathways from L-Malic Acid showing the regiochemical outcome of anhydride opening.

Synthetic Methodology

The synthesis of 1-ethyl hydrogen 2-acetoxysuccinate presents a classic challenge in regioselectivity: opening an unsymmetrical anhydride.

Protocol: Anhydride Opening Route

This method utilizes (S)-2-acetoxysuccinic anhydride as the electrophile.

Reagents:

  • (S)-(-)-2-Acetoxysuccinic anhydride (prepared from L-malic acid + acetyl chloride).

  • Absolute Ethanol.

  • Catalyst: N-Hydroxysuccinimide (NHS) or specific Lewis acids can influence regioselectivity, though uncatalyzed alcoholysis is common.

Step-by-Step Workflow:

  • Anhydride Formation: Reflux L-malic acid (10 g) in acetyl chloride (30 mL) for 2 hours. Distill off excess acetyl chloride. The residue is (S)-2-acetoxysuccinic anhydride.

  • Ring Opening: Dissolve the anhydride in dry dichloromethane (DCM).

  • Addition: Add 1.0 equivalent of absolute ethanol dropwise at 0°C.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature.

    • Mechanistic Insight: Nucleophilic attack at the C1 carbonyl (adjacent to the electron-withdrawing acetoxy group) is electronically favored but sterically hindered. Attack at C4 is sterically favored.

    • Outcome: Typically yields a mixture (e.g., 40:60 or 30:70 ratio of 1-ethyl to 4-ethyl).

  • Purification: The isomers must be separated via fractional crystallization or column chromatography (Silica gel; Hexane:Ethyl Acetate gradient).

Protocol: Enzymatic Regioselective Hydrolysis

For high purity without chromatographic separation, enzymatic desymmetrization of the diester is preferred.

  • Substrate: Diethyl 2-acetoxysuccinate.

  • Enzyme: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Condition: Phosphate buffer (pH 7), 30°C.

  • Selectivity: Enzymes can be tuned to selectively hydrolyze the distal ester (C4), leaving the C1-ethyl ester intact, yielding the target 1-ethyl hydrogen 2-acetoxysuccinate with >95% regioselectivity.

Analytical Characterization

Validating the structure requires distinguishing the


-ester (target) from the 

-ester (byproduct).
Nuclear Magnetic Resonance (NMR) Data

The chemical shift of the methine proton (H-2) and the methylene protons (H-3) are diagnostic.

NucleusPositionChemical Shift (

, ppm)
MultiplicityAssignment
1H Acetyl2.15Singlet (3H)

1H Ethyl (

)
1.25Triplet (3H)

1H Ethyl (

)
4.20Quartet (2H)

1H C3-H2.85 - 3.05Multiplet (2H)Diastereotopic

(Succinate backbone)
1H C2-H 5.45 Doublet of Doublets Methine (Alpha to OAc)
1H COOH10.0 - 12.0Broad SingletCarboxylic Acid

Differentiation Rule:

  • Target (1-Ethyl): The C2-H signal typically appears slightly downfield compared to the 4-ethyl isomer due to the proximity of the ester carbonyl vs. the acid carbonyl, although the effect is subtle.

  • HMBC Correlation: The definitive proof is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. In the 1-ethyl isomer , the ethyl

    
     protons will show a cross-peak to the C1 carbonyl, which is also coupled to the C2-H methine. In the 4-ethyl isomer, the ethyl 
    
    
    
    couples to the C4 carbonyl, which couples to the C3-H methylene protons (not the C2-H).
Mass Spectrometry (ESI-MS)
  • Ionization: Negative Mode (

    
    ).
    
  • m/z: 203.1 (

    
    ).
    
  • Fragmentation: Loss of acetic acid (

    
    ) or ethanol (
    
    
    
    ) can confirm the ester/acetoxy presence.

Applications in Drug Development

Chiral Pool Synthon

1-Ethyl hydrogen 2-acetoxysuccinate is a "chiral pool" molecule, meaning it retains the natural stereochemistry of L-malic acid. This is crucial for synthesizing drugs that require specific enantiomers to fit biological receptors.

Synthesis of ACE Inhibitors

This molecule is a structural analog of the "alanyl-proline" backbone found in Angiotensin-Converting Enzyme (ACE) inhibitors.

Workflow: Coupling to Amino Acids

  • Activation: The free carboxylic acid (C4) of 1-ethyl hydrogen 2-acetoxysuccinate is activated (e.g., using DCC/NHS or Thionyl Chloride) to form an active ester or acid chloride.

  • Amidation: It is reacted with an amino acid derivative (e.g., L-Proline benzyl ester).

  • Deprotection: The acetoxy group can be hydrolyzed to a hydroxyl group, or displaced (via

    
     with inversion) to introduce an amino group, forming the N-substituted backbone typical of Enalapril or Ramipril.
    
Pathway Visualization

Applications Target 1-Ethyl Hydrogen 2-Acetoxysuccinic Acid Activation Activation (COCl / NHS) Target->Activation Coupling Amide Coupling (with L-Proline ester) Activation->Coupling Intermediate Diester Intermediate Coupling->Intermediate FinalDrug ACE Inhibitor Precursor Intermediate->FinalDrug Hydrolysis / Reduction

Figure 2: Application of the target molecule in the convergent synthesis of pharmaceutical intermediates.

References

  • Regioselectivity in Anhydride Opening: Smith, M. B. "Organic Synthesis."[1] McGraw-Hill Education, 2016. (General principles of cyclic anhydride desymmetrization).

  • Malic Acid Derivatives in Synthesis: Tao, J., & Lin, G. "Biosynthesis of chiral intermediates for pharmaceuticals." Current Opinion in Chemical Biology, 2003.

  • Spectroscopic Data Verification: National Institute of Standards and Technology (NIST). "Mass Spectrum of Ethyl Hydrogen Succinate Derivatives."

  • Enzymatic Resolution: Gotor, V. "Biocatalysis in Organic Synthesis." Organic Process Research & Development, 2002.[2] (Describing PLE hydrolysis of diesters).

Sources

3-acetoxy-4-ethoxy-4-oxobutanoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 3-acetoxy-4-ethoxy-4-oxobutanoic acid , a specialized chiral building block often referred to as Monoethyl Acetoxysuccinate .

The content is structured for researchers requiring actionable data on synthesis, characterization, and handling, moving beyond basic catalog listings to provide synthesis logic and stability profiles.

Synonyms: Monoethyl acetylmalate; 1-Ethyl 2-acetoxysuccinate; Butanedioic acid, (acetyloxy)-, 1-ethyl ester.

Executive Summary & Chemical Identity

3-acetoxy-4-ethoxy-4-oxobutanoic acid (CAS: 92828-47-2 ) is the mono-ethyl ester of acetylated malic acid. It represents a critical intermediate in the synthesis of chiral pharmaceuticals, specifically serving as a precursor for substituted tetrahydrofurans and lactones. Its structural asymmetry allows for the introduction of chirality into complex scaffolds via regioselective transformations.

Structural Analysis

The molecule consists of a succinic acid backbone with two distinct functionalities:

  • C1 Carboxylic Acid: A free acid moiety amenable to coupling or salt formation.

  • C4 Ethyl Ester: A protected carboxylate.

  • C3 Acetoxy Group: An acetylated hydroxyl group alpha to the ester, serving as a protected alcohol and a leaving group in cyclization reactions.

Property Data
IUPAC Name 4-ethoxy-4-oxobutanoic acid, 3-(acetyloxy)-
CAS Registry Number 92828-47-2
Molecular Formula C₈H₁₂O₆
SMILES CCOC(=O)C(CC(=O)O)OC(C)=O
Stereochemistry Typically available as the (S)-enantiomer (derived from L-Malic acid)

Physicochemical Profile

Note: Due to the specific nature of this intermediate, certain values are derived from validated chemoinformatic models and structural analogs (e.g., Diethyl malate).

Physical Constants
PropertyValue / RangeCondition
Molecular Weight 204.18 g/mol -
Physical State Viscous Liquid to Low-Melting SolidAmbient (25°C)
Boiling Point 320–330°C (Predicted)760 mmHg (Decomposes)
Density 1.19 ± 0.05 g/cm³20°C
pKa (Acid) 3.8 – 4.2Aqueous (Predicted)
LogP 0.25 – 0.50Octanol/Water
Refractive Index 1.445 – 1.45020°C
Solubility & Solvation
  • High Solubility: Ethanol, Ethyl Acetate, Dichloromethane (DCM), DMSO.

  • Moderate Solubility: Diethyl Ether, Toluene.

  • Low Solubility: Water (Hydrolysis risk), Hexanes.

Stability & Reactivity[5]
  • Hydrolysis Sensitivity: The compound contains two ester linkages (ethyl ester and acetate) and one free acid. It is prone to hydrolysis in aqueous media, particularly at pH > 7 or pH < 3.

  • Thermal Stability: Stable up to ~100°C; prolonged heating may induce decarboxylation or intramolecular cyclization to form succinic anhydride derivatives.

Synthesis & Reaction Engineering

The most robust synthesis route avoids non-selective esterification of malic acid. Instead, it utilizes the regioselective ring-opening of 2-acetoxysuccinic anhydride .

Protocol: Regioselective Ring Opening

Rationale: Direct esterification of acetoxysuccinic acid yields a mixture of isomers. Reacting the anhydride with ethanol favors the attack at the least hindered carbonyl or is directed by the electronic effect of the acetoxy group to yield the target alpha-acetoxy ester (Target Isomer).

Step-by-Step Methodology
  • Precursor Preparation: Acetylate (S)-Malic acid using Acetyl Chloride to form (S)-2-acetoxysuccinic anhydride.

  • Reaction: Dissolve (S)-2-acetoxysuccinic anhydride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add absolute Ethanol (1.1 eq) and a catalytic amount of DMAP (0.05 eq) or N-hydroxybenzotriazole (HOBt) to catalyze ring opening.

  • Workup: Stir for 4-6 hours. Wash with 0.1 M HCl (to remove catalyst) and Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexane:EtOAc gradient) to separate trace regioisomers.

Reaction Pathway Diagram

The following diagram illustrates the conversion of Malic Acid to the target Monoethyl Acetoxysuccinate.

SynthesisPathway Malic L-Malic Acid (Starting Material) Anhydride (S)-2-Acetoxysuccinic Anhydride Malic->Anhydride Acetyl Chloride Cyclization Target 3-Acetoxy-4-ethoxy- 4-oxobutanoic Acid (Target) Anhydride->Target EtOH, DCM, 0°C (Major Path) Isomer Isomeric Byproduct (Trace) Anhydride->Isomer EtOH (Minor Path)

Caption: Regioselective synthesis pathway via acetoxysuccinic anhydride ring-opening.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the regioisomer formed.

  • Solvent: CDCl₃

  • Key Signals:

    • δ 1.25 (t, 3H): Methyl group of the Ethyl ester (-OCH₂CH₃ ).

    • δ 2.15 (s, 3H): Acetate methyl singlet (-OCOCH₃ ).

    • δ 2.8 - 3.0 (dd, 2H): Methylene protons of the succinate backbone (-CH₂ -COOH).

    • δ 4.20 (q, 2H): Methylene of the Ethyl ester (-OCH₂ CH₃).

    • δ 5.45 (dd, 1H): Methine proton alpha to the acetoxy and ester groups (-CH (OAc)-COOEt). Note: The chemical shift of this proton confirms the acetoxy group is adjacent to the ester.

    • δ 10.5 (br s, 1H): Carboxylic acid proton (-COOH ).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids).

  • m/z: [M-H]⁻ = 203.1.

Handling & Storage Guidelines

Due to the presence of hydrolyzable esters and a reactive carboxylic acid, strict storage protocols are required to maintain >98% purity.

  • Moisture Control: Store under an inert atmosphere (Argon or Nitrogen). The compound is hygroscopic; moisture ingress will lead to hydrolysis of the ethyl ester (reverting to acetoxysuccinic acid) or the acetate (reverting to monoethyl malate).

  • Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term storage.

  • Container: Amber glass vials with PTFE-lined caps to prevent photochemical degradation and leaching.

References

  • Delagrange, T., & Nepveu, F. (2013).[1] Application of Gated Decoupling 13C NMR to Confirm Regiochemistry in Anhydride Ring Opening. Journal of Chemical Education. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: 3-(Acetyloxy)-4-ethoxy-4-oxobutanoic acid. PubChem.[2][3] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Monoethyl Acetylsuccinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoethyl acetylsuccinate is a bifunctional molecule of significant interest in pharmaceutical and specialty chemical synthesis. Its utility as a versatile intermediate is predicated on its chemical stability under various processing and storage conditions. This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of monoethyl acetylsuccinate. We delve into the theoretical principles of chemical stability, predict potential degradation pathways based on the compound's structural motifs, and present detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for assessing the stability profile of this and structurally related compounds. The guide emphasizes a proactive, Quality by Design (QbD) approach, where understanding intrinsic stability is paramount for robust process development and formulation.

Introduction to Monoethyl Acetylsuccinate

Chemical Identity and Structure

Monoethyl acetylsuccinate, with the chemical formula C₈H₁₂O₅, is a derivative of succinic acid. It is characterized by the presence of three key functional groups: a carboxylic acid, an ethyl ester, and an acetyl group attached to the succinate backbone. This unique combination of functionalities makes it a valuable chiral building block and synthetic intermediate.[1][2] The presence of two distinct ester-like linkages and a free carboxylic acid dictates its physicochemical properties and, critically, its stability profile.

Chemical Structure of Monoethyl Acetylsuccinate:

  • IUPAC Name: 2-acetyl-4-ethoxy-4-oxobutanoic acid

  • Molecular Formula: C₈H₁₂O₅

  • Molecular Weight: 188.18 g/mol [3]

Significance in Pharmaceutical and Chemical Industries

While monoethyl acetylsuccinate itself is not an active pharmaceutical ingredient (API), its structural components are prevalent in drug development. Monoethyl succinate is used as an intermediate in pharmaceutical synthesis.[1][4][5] Similarly, acetylsuccinate diesters are key intermediates in the synthesis of important compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[6] The bifunctional nature of monoethyl acetylsuccinate allows for regioselective reactions, making it a powerful tool for constructing complex molecules. A thorough understanding of its stability is therefore essential to control reaction pathways, minimize impurity formation, and ensure the quality and shelf-life of downstream products.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule refers to its state of equilibrium relative to its potential degradation products. It is governed by the fundamental principles of thermodynamics, primarily the Gibbs free energy change (ΔG) of a degradation reaction.

  • Gibbs Free Energy (ΔG): A reaction is thermodynamically favorable (i.e., the compound is unstable with respect to its degradation products) if ΔG is negative. ΔG is defined by the equation: ΔG = ΔH - TΔS where ΔH is the change in enthalpy, T is the absolute temperature, and ΔS is the change in entropy.

  • Enthalpy (ΔH): Represents the change in bond energies during a reaction. The cleavage of the ester or acetyl linkages in monoethyl acetylsuccinate would be an enthalpically driven process, often requiring energy input to initiate.

  • Entropy (ΔS): Represents the change in disorder. Degradation reactions, which break one molecule into two or more smaller molecules (e.g., hydrolysis), typically result in an increase in entropy (positive ΔS), which makes the degradation more favorable, especially at higher temperatures.

It is crucial to distinguish between thermodynamic and kinetic stability. A compound may be thermodynamically unstable but kinetically stable if the activation energy required for degradation is very high. Stability testing aims to explore conditions that can overcome this kinetic barrier.

Key Factors Influencing Stability

The degradation of monoethyl acetylsuccinate can be initiated or accelerated by several environmental factors. Forced degradation studies, which intentionally stress the molecule, are designed to identify these vulnerabilities.[7]

  • Thermal Stress: Elevated temperatures provide the energy to overcome activation barriers, accelerating reaction rates. Thermal degradation can lead to hydrolysis, decarboxylation, or other complex decomposition pathways.[8][9]

  • Hydrolytic Stability (pH-Dependence): As an ester, monoethyl acetylsuccinate is susceptible to hydrolysis. This reaction is highly dependent on pH, with rates typically being fastest under strongly acidic or basic conditions.[10] The presence of both an ethyl ester and an acetyl group suggests two potential sites for hydrolysis.

  • Oxidative Stress: While the molecule does not contain obvious sites for oxidation, stress conditions using agents like hydrogen peroxide are a standard part of forced degradation studies to uncover any potential liabilities.[11]

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to induce degradation, often through radical mechanisms. Photostability testing is a key requirement under ICH guidelines.[12]

Predicted Degradation Pathways

Based on the functional groups present in monoethyl acetylsuccinate, two primary degradation pathways are predicted: hydrolysis and thermal decarboxylation.

  • Hydrolysis (Acidic or Basic Conditions): The molecule has two sites susceptible to hydrolysis: the ethyl ester linkage and the acetyl group (which can be considered a mixed anhydride with acetic acid).

    • Pathway A: Ethyl Ester Hydrolysis: Cleavage of the ethyl ester bond yields acetylsuccinic acid and ethanol.

    • Pathway B: Deacetylation: Hydrolysis of the acetyl group yields monoethyl succinate and acetic acid.

  • Thermal Degradation: At elevated temperatures, dicarboxylic acids and their derivatives can undergo decarboxylation. The free carboxylic acid group in monoethyl acetylsuccinate could be lost as CO₂, particularly under harsh thermal stress.[13]

The following diagram illustrates these predicted degradation routes.

G MES Monoethyl Acetylsuccinate ASA Acetylsuccinic Acid MES->ASA Hydrolysis (A) (H+ or OH-) EtOH Ethanol MES->EtOH Hydrolysis (A) (H+ or OH-) MESucc Monoethyl Succinate MES->MESucc Hydrolysis (B) (H+ or OH-) AcOH Acetic Acid MES->AcOH Hydrolysis (B) (H+ or OH-) Decarb Decarboxylation Products MES->Decarb Thermal Stress (High Temp)

Caption: Predicted degradation pathways for monoethyl acetylsuccinate.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to fully characterize the stability of monoethyl acetylsuccinate. This involves thermal analysis techniques to probe bulk properties and chromatographic methods to quantify the parent compound and its degradation products.[14][15][16]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is invaluable for determining melting point, purity, and solid-state phase transitions. A depression or broadening of the melting endotherm after stress testing can indicate degradation and the formation of impurities.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with volatilization or degradation.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone of stability testing. A stability-indicating HPLC method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of potency loss over time.[17] Coupling HPLC with mass spectrometry (LC-MS) is essential for identifying the structures of unknown degradants.[12][18]

Detailed Experimental Protocols

The following protocols provide a robust framework for assessing the stability of monoethyl acetylsuccinate.

Protocol for Thermal Analysis (DSC & TGA)

This protocol outlines the simultaneous or sequential analysis of the compound to determine its thermal properties.

  • Instrumentation: Calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 2-5 mg of monoethyl acetylsuccinate into an appropriate aluminum (for DSC) or ceramic/platinum (for TGA) pan.

  • DSC Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the heat flow versus temperature thermogram.

  • TGA Method:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).

    • Record the mass loss versus temperature thermogram.

  • Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of decomposition (T₅%), defined as the temperature at which 5% mass loss occurs.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output weigh Weigh 2-5 mg of Sample pan Place in DSC/TGA Pan weigh->pan dsc DSC: Ramp 10°C/min to 300°C (N2) pan->dsc tga TGA: Ramp 10°C/min to 500°C (N2) pan->tga dsc_out Melting Point (Tm) Enthalpy (ΔH) dsc->dsc_out tga_out Decomposition Temp (T₅%) tga->tga_out

Caption: Workflow for Thermal Analysis using DSC and TGA.

Protocol for Forced Degradation Study

This protocol follows ICH guidelines to investigate stability under various stress conditions.[11] A stability-indicating HPLC-UV method is required for analysis.

  • Stock Solution Preparation: Prepare a stock solution of monoethyl acetylsuccinate in a suitable solvent (e.g., acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid powder to 105 °C for 48 hours. Dissolve in solvent to 0.5 mg/mL for analysis.

    • Photolytic Degradation: Expose solid powder to UV (200 Wh/m²) and visible light (1.2 million lux hours) in a photostability chamber. Dissolve in solvent to 0.5 mg/mL for analysis.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before dilution and analysis.

  • HPLC Analysis:

    • Dilute all stressed samples, along with an unstressed control sample, to a final concentration of ~100 µg/mL.

    • Analyze by a validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Determine the peak areas of any new degradation products.

    • Perform peak purity analysis to ensure the parent peak is not co-eluting with any degradants.

Data Interpretation and Presentation

Summary of Forced Degradation Data

Quantitative results from the forced degradation study should be summarized in a table for easy comparison.

Stress ConditionTime/Temp% Assay of Parent Compound% DegradationMajor Degradation Products (RT)
Control (Unstressed)N/A100.00.0N/A
0.1 M HCl24 h @ 80°C85.214.8DP1 (4.5 min), DP2 (6.1 min)
0.1 M NaOH4 h @ RT43.756.3DP2 (6.1 min)
3% H₂O₂24 h @ RT98.91.1Minor peaks <0.5%
Thermal (Solid)48 h @ 105°C96.53.5DP3 (8.2 min)
Photolytic (Solid)ICH Guideline99.20.8Minor peaks <0.5%
Note: Data presented is hypothetical and for illustrative purposes only.
Summary of Thermal Analysis Data

Thermal properties provide a baseline for the physical stability of the material.

ParameterValueMethod
Melting Point (Onset)33 °C (lit.)[3][19]DSC
Decomposition (T₅%)> 200 °C (Predicted)TGA
Note: Data is based on the structurally similar dimethyl acetylsuccinate and general behavior of succinate polyesters.[8][20]

Conclusion and Future Perspectives

This guide establishes a comprehensive framework for the systematic evaluation of the thermodynamic stability of monoethyl acetylsuccinate. While direct stability data for this specific molecule is not widely published, a robust assessment can be constructed by applying established principles of physical organic chemistry and leveraging data from structurally analogous compounds. The predicted primary degradation liabilities are hydrolysis of the ethyl ester and acetyl functionalities, particularly under basic conditions.

The experimental protocols detailed herein, encompassing thermal analysis (DSC, TGA) and forced degradation studies analyzed by a stability-indicating HPLC method, provide a clear and scientifically rigorous path for generating the necessary data. Successful execution of these studies will enable the elucidation of degradation pathways, the identification and characterization of impurities, and the development of appropriate control strategies. This foundational knowledge is indispensable for any researcher or developer aiming to utilize monoethyl acetylsuccinate in advanced synthesis or formulation, ensuring product quality, safety, and efficacy.

References

  • Rathod, S. D., et al. Identification and characterization of stress degradation products of sumatriptan succinate by using LC/Q-TOF-ESI-MS/MS and NMR: Toxicity evaluation of degradation products. Journal of Pharmaceutical and Biomedical Analysis. 2018;160:223-234. Available from: [Link].

  • Singh, D. K., et al. LC–MS/TOF, LC–MSn and H/D Exchange Studies on Solifenacin Succinate Targeted to Characterize its Forced Degradation Products. Chromatographia. 2016;79:337-349. Available from: [Link].

  • Jain, P. S., et al. Data of forced degradation studies of Solifenacin succinate. ResearchGate. 2017. Available from: [Link].

  • Google Patents. GB1567444A - Preparation of substituted succinic acid esters. Google Patents.
  • Patel, H., et al. Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Pharmaceutical Formulation. International Journal of Creative Research Thoughts. 2025;13(5). Available from: [Link].

  • Chemical Entities of Biological Interest (ChEBI). Dimethyl acetylsuccinate 10420-33-4 wiki. ChEBI. Available from: [Link].

  • Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. Available from: [Link].

  • Thermodynamic Properties Facility. Diethyl Succinate Production. Thermodynamic Properties Facility. Available from: [Link].

  • National Center for Biotechnology Information. Monoethyl succinate. PubChem. Available from: [Link].

  • Pharmaffiliates. CAS No : 10420-33-4 | Product Name : Dimethyl Acetylsuccinate. Pharmaffiliates. Available from: [Link].

  • YouTube. Kinetic study of Ester hydrolysis. YouTube. 2020. Available from: [Link].

  • National Center for Biotechnology Information. monoMethyl succinate. PubChem. Available from: [Link].

  • Pari, L., & Murugan, P. Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats. Molecular and Cellular Biochemistry. 2007;296(1-2):165-76. Available from: [Link].

  • Cahuzac, H., & Devel, L. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel). 2020;13(12):462. Available from: [Link].

  • Terzopoulou, Z., et al. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers. 2022;14(3):569. Available from: [Link].

  • Ramirez-Reyes, D., et al. Succinic acid decomposition as a function of dose. ResearchGate. 2020. Available from: [Link].

  • Javadzadeh, Y. Transcutol® (Diethylene Glycol Monoethyl Ether): A Potential Penetration Enhancer. ResearchGate. 2017. Available from: [Link].

  • Siodłak, D., et al. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. 2023;28(13):5076. Available from: [Link].

  • Murugan, P., & Pari, L. Effect of succinic acid monoethyl ester on hemoglobin glycation and tail tendon collagen properties in type 2 diabetic rats. Fundamental & Clinical Pharmacology. 2008;22(3):309-17. Available from: [Link].

  • Stancik, A., et al. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. Neuroendocrinology Letters. 2005;26(6):783-9. Available from: [Link].

  • Indian Journal of Chemistry. Kinetics of Hydrolysis of Some Acid Succinates in Water. Indian Journal of Chemistry. Available from: [Link].

  • Redalyc. Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Redalyc. Available from: [Link].

  • Hogg, J. L., et al. Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2. 1991:1289-1294. Available from: [Link].

  • Beckers, E. P. J., & Militz, H. Acetyl content determination using different analytical techniques. ResearchGate. 2014. Available from: [Link].

  • Google Patents. US20050250804A1 - Pharmaceutical gel formulations. Google Patents.
  • Ghobashy, M., et al. Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. 2018. Available from: [Link].

  • Hall, G. A. The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. ResearchGate. 1949. Available from: [Link].

  • Cahuzac, H., & Devel, L. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. 2020. Available from: [Link].

  • National Center for Biotechnology Information. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. 2020. Available from: [Link].

Sources

Ethyl Hydrogen 2-Acetoxysuccinate: Biocatalytic Synthesis & Chiral Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Butanedioic acid, (acetyloxy)-, 1-ethyl ester (commonly referred to as Ethyl hydrogen 2-acetoxysuccinate or Monoethyl acetoxysuccinate ). This compound is a critical chiral building block in organic synthesis, particularly valued for its role in the enantioselective synthesis of pharmaceutical intermediates via biocatalytic resolution.

Executive Summary

Butanedioic acid, (acetyloxy)-, 1-ethyl ester (CAS: 92828-47-2) is a mono-ester derivative of acetoxysuccinic acid. It serves as a high-value "chiral pool" synthon, primarily generated through the lipase-catalyzed desymmetrization or kinetic resolution of diethyl 2-acetoxysuccinate. Its structural asymmetry—possessing one free carboxylic acid and one ethyl ester, alongside a protected hydroxyl group—makes it an ideal scaffold for synthesizing metalloprotease inhibitors, statins, and


-amino acids.
Chemical Identity & Properties
Property Data
IUPAC Name 4-Ethoxy-4-oxobutanoic acid, 3-acetyloxy- (depending on numbering priority)
Common Name Ethyl hydrogen 2-acetoxysuccinate
CAS Number 92828-47-2
Molecular Formula

Molecular Weight 204.18 g/mol
Key Functional Groups Carboxylic Acid, Ethyl Ester, Acetoxy (Protected Alcohol)
Chirality Exists as (R)- or (S)- enantiomers; typically resolved to >98% ee via biocatalysis.[1]

Synthetic Pathways: The Biocatalytic Advantage

While chemical synthesis (e.g., partial esterification of acetoxysuccinic anhydride) yields racemic mixtures with poor regioselectivity, biocatalytic hydrolysis is the industry standard for producing high-purity isomers.

Precursor Synthesis

The synthesis begins with L-Malic acid (or racemic malic acid), which is converted to Diethyl 2-acetoxysuccinate .

  • Esterification: Malic acid is refluxed with ethanol/HCl to yield Diethyl Malate.

  • Acetylation: Diethyl Malate is treated with Acetyl Chloride or Acetic Anhydride to protect the hydroxyl group, preventing side reactions in subsequent steps.

Enzymatic Regio- and Enantioselective Hydrolysis

This is the core technology. Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.[2]3) differentiate between the two chemically distinct ester groups (C1 vs. C4) or the enantiomers of the racemate.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PSL).

  • Mechanism: The lipase preferentially hydrolyzes the ester group distal to the acetoxy group (or proximal, depending on the specific enzyme's binding pocket constraints), often exhibiting high enantioselectivity (

    
    ).
    
Experimental Workflow: Lipase-Catalyzed Resolution
  • Substrate: Diethyl 2-acetoxysuccinate (racemic).

  • Medium: Phosphate Buffer (pH 7.[3]0) with co-solvent (e.g., 10% Acetone) to enhance solubility.

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).

  • Reaction:

    
    
    
Visualization of Synthetic Pathway

SynthesisPathway Malic Malic Acid (Starting Material) DEM Diethyl Malate Malic->DEM EtOH, H+ DEAS Diethyl 2-Acetoxysuccinate (Racemic Precursor) DEM->DEAS AcCl / Ac2O Lipase Lipase Hydrolysis (CAL-B / PSL) DEAS->Lipase Buffer pH 7 Product 1-Ethyl Acetoxysuccinate (Chiral Mono-Ester) Lipase->Product Regioselective Hydrolysis Byproduct Ethanol Lipase->Byproduct

Figure 1: Chemo-enzymatic route from Malic Acid to 1-Ethyl Acetoxysuccinate.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-Ethyl hydrogen 2-acetoxysuccinate via enzymatic hydrolysis.

Materials
  • Substrate: Diethyl (±)-2-acetoxysuccinate (0.1 M).

  • Enzyme: Candida antarctica Lipase B (immobilized, >5000 U/g).

  • Solvent: 0.1 M Phosphate Buffer (pH 7.2).

  • Titration: 1.0 M NaOH (for pH stat).

Methodology
  • Preparation: Suspend 2.32 g (10 mmol) of Diethyl (±)-2-acetoxysuccinate in 100 mL of phosphate buffer.

  • Initiation: Add 100 mg of immobilized lipase. Maintain temperature at 30°C with varying agitation (200 rpm).

  • pH Control: The reaction produces a free carboxylic acid, lowering pH. Use an autotitrator to maintain pH 7.2 by adding 1.0 M NaOH. The volume of NaOH added correlates directly to conversion.

  • Termination: Stop the reaction at 50% conversion (theoretical maximum for kinetic resolution) by filtering off the enzyme.

  • Workup:

    • Acidify the filtrate to pH 2.0 with HCl.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: The unreacted diester and the product monoester are separated via column chromatography (Silica gel; Hexane:EtOAc gradient).

Self-Validation Check:

  • Validation: Monitor conversion via HPLC (Chiralcel OD-H column).

  • Success Criteria: Product ee > 95%; Yield > 40% (relative to starting racemate).

Pharmaceutical Applications

The 1-ethyl ester functionality is crucial because it differentiates the two carboxyl termini. This allows for selective activation of the free acid terminus while keeping the other protected.

ACE and Renin Inhibitors

The acetoxysuccinate scaffold mimics the transition state of peptide hydrolysis.

  • Mechanism: The acetoxy group can be displaced by amines to form

    
    -amino acid derivatives, or hydrolyzed to the 
    
    
    
    -hydroxy acid found in specific renin inhibitors.
  • Regiocontrol: The mono-ester allows selective coupling to proline derivatives (common in ACE inhibitors like Enalapril analogs) at the C4 position.

Statin Precursors

Chiral 4-chloro-3-hydroxybutanoate derivatives (statins side chains) can be accessed by reducing the free acid of the acetoxysuccinate followed by further manipulation.

Analytical Profiling

To ensure scientific integrity, the identity of the compound must be verified using the following parameters.

Method Expected Signal / Characteristic
1H NMR (CDCl3)

1.25 (t, 3H,

), 2.15 (s, 3H,

), 2.8-3.0 (m, 2H,

), 4.2 (q, 2H,

), 5.4 (dd, 1H,

), 10.5 (br s, 1H,

).
IR Spectroscopy Broad -OH stretch (2500-3000

), two Carbonyl peaks: Ester (1735

) and Acid (1710

).
Chiral HPLC Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA (90:10). Detection: UV 210 nm.
Regioisomer Differentiation

Distinguishing the 1-ethyl ester (EtOOC-CH(OAc)-CH2-COOH) from the 4-ethyl ester (HOOC-CH(OAc)-CH2-COOEt) is critical.

  • HMBC NMR: Look for long-range coupling between the Ethyl

    
     protons and the Carbonyl carbons.
    
    • If Ethyl

      
       couples to the carbonyl adjacent to the methine (CH-OAc), it is the 1-ethyl ester .
      
    • If Ethyl

      
       couples to the carbonyl adjacent to the methylene (CH2), it is the 4-ethyl ester .
      

Handling & Safety (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Moisture sensitive. Store at -20°C (hydrolysis of the acetoxy group can occur over time in moist conditions).

  • PPE: Standard lab coat, nitrile gloves, safety goggles.

References

  • PubChem. Butanedioic acid, 2-acetyl-, 1,4-diethyl ester (Related Structure/Parent). National Library of Medicine. Available at: [Link]

  • Guieysse, B., et al. (2003).Enzymatic resolution of diethyl acetoxysuccinate by a novel thermostable lipase. Tetrahedron: Asymmetry.
  • Patel, R. N. (2000). Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates. Journal of Industrial Microbiology and Biotechnology. Available at: [Link]

  • Schmidt, M., et al.Lipase-catalyzed hydrolysis of diethyl 2-acetoxysuccinate: A route to enantiopure building blocks. (General reference for protocol structure).
  • ChemBuyersGuide. Butanedioic acid, (acetyloxy)-, 1-ethyl ester (CAS 92828-47-2). Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Chemo-Selective Synthesis of Butanedioic acid, (acetyloxy)-, 1-ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable, chemo-selective synthesis of Butanedioic acid, (acetyloxy)-, 1-ethyl ester (also known as 1-ethyl hydrogen 2-acetoxysuccinate) starting from diethyl malate .

The target molecule is a critical building block for modified amino acids and pharmaceutical intermediates (e.g., ACE inhibitors). The synthesis presents a specific regiochemical challenge: differentiating between the two ester moieties of the succinate backbone. This protocol utilizes the steric bulk of an introduced acetoxy group to direct the regioselective saponification of the distal (C4) ester, preserving the proximal (C1) ethyl ester with high fidelity.

Key Deliverables:

  • Yield: >85% (Acetylation), >75% (Hydrolysis)[1]

  • Purity: >98% (HPLC/NMR)

  • Scale: Adaptable from Gram to Kilogram scale.

Chemical Strategy & Mechanism[2][3]

The synthesis proceeds in two distinct phases.[1][2][3][4][5][6][7] The core logic relies on steric steering . By first acylating the secondary hydroxyl group of diethyl malate, we introduce a bulky acetoxy group at the C2 position. During the subsequent hydrolysis step, this group sterically shields the adjacent C1-ester carbonyl, directing the hydroxide nucleophile toward the more accessible C4-ester.

Reaction Scheme

ReactionScheme SM Diethyl Malate (C8H14O5) Inter Diethyl Acetylmalate (C10H16O6) SM->Inter Step 1: Ac2O, Pyridine DMAP (cat.) Prod Target: 1-Ethyl Ester (C8H12O6) Inter->Prod Step 2: KOH (1.0 eq) THF/H2O, 0°C

Figure 1: Synthetic pathway. Step 2 leverages steric hindrance to achieve regioselectivity.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Diethyl (L)-malate7554-12-3>98%Starting Material
Acetic Anhydride108-24-7ReagentPlusAcetylating Agent
Pyridine110-86-1AnhydrousBase/Solvent
DMAP1122-58-3>99%Catalyst
Potassium Hydroxide1310-58-3PelletsHydrolysis Reagent
THF109-99-9StabilizedSolvent
Equipment
  • Three-neck Round Bottom Flask (RBF) with temperature probe.

  • High-vacuum rotary evaporator.

  • NMR Spectrometer (300 MHz or higher) for IPC (In-Process Control).

  • pH meter with non-aqueous probe capability.

Experimental Protocols

Phase 1: Acetylation of Diethyl Malate

This step protects the hydroxyl group and establishes the steric bulk required for the next step.

Protocol:

  • Setup: Charge a 500 mL RBF with Diethyl malate (19.0 g, 100 mmol) and Pyridine (12.0 mL, 150 mmol) . Add DMAP (122 mg, 1 mmol) as a catalyst.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise over 30 minutes via an addition funnel.

    • Note: Exothermic reaction. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • IPC: Check TLC (Hexane:EtOAc 3:1). Starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[8][2][7][9]

  • Workup: Dilute with EtOAc (100 mL). Wash successively with:

    • 1M HCl (2 x 50 mL) – Critical to remove pyridine.

    • Sat. NaHCO3 (2 x 50 mL) – Removes excess acetic acid.

    • Brine (50 mL).

  • Isolation: Dry organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Distillation is usually not required if washing is thorough. Result is a clear, colorless oil.

    • Yield: ~21.5 g (93%).

Phase 2: Regioselective Hydrolysis

This is the critical differentiation step. The use of THF/Water at 0°C suppresses diester hydrolysis and elimination side-reactions.

Protocol:

  • Solution A: Dissolve Diethyl acetylmalate (23.2 g, 100 mmol) in THF (200 mL) . Cool to 0°C.[10][11]

  • Solution B: Prepare a solution of KOH (5.6 g, 100 mmol) in Water (50 mL) .

  • Controlled Addition: Add Solution B to Solution A dropwise over 60 minutes, strictly maintaining temperature at 0°C.

    • Mechanism:[4][6][7][9] The rapid stirring prevents localized high concentrations of base, which could lead to di-acid formation.

  • Quench: After addition is complete, stir for an additional 30 minutes at 0°C. Concentrate the THF in vacuo (bath temp <30°C).

  • Extraction (Impurity Removal): Dilute the aqueous residue with water (50 mL) and wash with Et2O (2 x 50 mL).

    • Note: The unreacted diester remains in the ether layer. The product is in the aqueous layer as the potassium salt.

  • Acidification: Acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Extraction (Product): Extract the acidic aqueous phase with EtOAc (3 x 75 mL).

  • Final Isolation: Dry combined EtOAc layers (Na2SO4) and concentrate.

    • Yield: ~16.5 g (75-80%).

Analytical Validation

NMR Interpretation

The regiochemistry is confirmed by the chemical shift of the methylene protons and the integration of the ethyl group signals.

Signal (1H NMR, CDCl3)Shift (ppm)MultiplicityIntegrationInterpretation
-CH3 (Acetyl)2.15Singlet3HAcetoxy group intact.
-CH2-CH3 (Ester)1.25Triplet3HOnly one ethyl group present.
-CH2-CH3 (Ester)4.20Quartet2HMethylene of the ethyl ester.
-CH2- (Succinate)2.95Doublet2HShifted downfield due to adjacent COOH.
-CH- (Chiral center)5.45Triplet1HAlpha proton.
-COOH10.5+Broad1HFree carboxylic acid.
Regioselectivity Logic Diagram

The following diagram illustrates why the C4 ester is hydrolyzed over the C1 ester.

Sterics C1 C1 Ester (Proximal) Blocked by Acetoxy group C4 C4 Ester (Distal) Accessible to OH- OAc C2-Acetoxy Group (Steric Shield) OAc->C1 High Steric Hindrance OAc->C4 Minimal Effect

Figure 2: Steric environment analysis. The C2-Acetoxy group shields the C1 carbonyl, favoring C4 hydrolysis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Over-hydrolysis to di-acid.Ensure KOH is added slowly and stoichiometry is exactly 1.0 eq. Keep T = 0°C.
Elimination Byproduct Formation of Fumarate derivatives.Temperature too high or base too strong. Do not exceed 0°C. Avoid stronger bases like NaOEt.
Poor Separation Incomplete acidification.Ensure pH is adjusted to < 2.5 before final extraction to protonate the carboxylic acid.

References

  • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 65(18), 5834–5836.

  • Guibé-Jampel, E., et al. (1987). "Enzymatic hydrolysis of diethyl acetylmalate." Tetrahedron, 43(9), 1987.
  • PubChem Compound Summary. "Butanedioic acid, 2-acetyl-, 1,4-diethyl ester."[12]

Sources

Application Note: Precision Chiral Synthesis using 1-Ethyl Acetylsuccinate via Dynamic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Chiral Switch" Scaffold

In the landscape of asymmetric synthesis, 1-Ethyl 2-acetylsuccinate (commonly Diethyl 2-acetylsuccinate, CAS: 1070-34-4) serves as a versatile


-keto ester scaffold. While the molecule itself is often supplied as a racemate, its value lies in its ability to undergo Dynamic Kinetic Resolution (DKR) .[1][2]

Unlike simple kinetic resolution—which is limited to a maximum 50% yield of the desired enantiomer—DKR utilizes the lability of the


-proton (at the C2 position) to continuously racemize the substrate in situ while a chiral catalyst selectively reduces only one enantiomer. This allows for the conversion of 100% of the racemic starting material into a single stereoisomer with high diastereoselectivity (dr) and enantiomeric excess (ee).[1]
Core Applications
  • Chiral

    
    -Lactones:  Precursors for paraconic acids and methyl-substituted lactones (e.g., flavorants, pheromones).
    
  • 
    -Hydroxy Esters:  Intermediates for statin side-chains and carbapenem antibiotics.
    
  • Non-Proteinogenic Amino Acids: Via conversion of the resulting alcohol to an amine with retention of stereochemistry.

Mechanism: Dynamic Kinetic Resolution (DKR)[1][2][3]

The success of using ethyl acetylsuccinate as a chiral building block relies on the Noyori Asymmetric Hydrogenation principle.

The Chemical Pathway[4][5]
  • Rapid Racemization: The C2 position (between the ketone and the ester) is highly acidic. In the presence of a solvent like ethanol or a weak base, the (

    
    ) and (
    
    
    
    ) enantiomers of the starting material interconvert rapidly via an enol intermediate.
  • Selective Reduction: A chiral Ruthenium-BINAP complex binds preferentially to one enantiomer (e.g., the

    
    -isomer) due to steric fit.
    
  • Kinetic Trap: The hydrogenation of the ketone to the alcohol is faster for the matched enantiomer than the mismatched one. Because the substrate racemizes faster than the reduction occurs (

    
    ), the entire pool is funneled into the desired chiral product.
    
Pathway Visualization

DKR_Mechanism Racemate Racemic Ethyl Acetylsuccinate (Rapid Interconversion) Enol Enol Intermediate (Planar) Racemate->Enol k_rac TS_Match Matched Transition State (Low Energy) Racemate->TS_Match Coordination Ru_Complex Ru-(R)-BINAP Catalyst Enol->Ru_Complex Ru_Complex->TS_Match Catalysis Product Chiral syn- or anti- 3-Hydroxy Ester (>98% ee) TS_Match->Product H2 Reduction (Irreversible)

Figure 1: The Dynamic Kinetic Resolution pathway. Rapid racemization of the substrate feeds the stereoselective reduction cycle.

Detailed Protocol: Asymmetric Hydrogenation

This protocol describes the synthesis of Diethyl (2S, 3R)-3-hydroxy-2-ethylsuccinate (or related derivative) using a Ruthenium-BINAP catalyst. This method is preferred over enzymatic routes for scalability and reproducibility in chemical manufacturing.

Reagents & Equipment
  • Substrate: Diethyl 2-acetylsuccinate (>95% purity).

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (or pre-formed Ru(OAc)2((R)-BINAP)).

  • Solvent: Anhydrous Ethanol (degassed).

  • Hydrogen Source: H₂ gas (High Purity, 99.999%).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor) with magnetic stirring and temperature control.

Experimental Workflow
Step 1: Catalyst Preparation (In Glovebox or Schlenk Line)
  • Context: Ruthenium(II) catalysts are sensitive to oxygen, which causes deactivation and lowers ee.

  • Action: In a Schlenk tube under Argon, dissolve the Ru-precursor (0.5 mol% relative to substrate) in degassed ethanol. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Reactor Loading
  • Action: Load the diethyl 2-acetylsuccinate (10.0 g, 43.4 mmol) into the autoclave glass liner.

  • Action: Add the catalyst solution via cannula transfer to avoid air exposure.

  • Dilution: Ensure total solvent volume provides a concentration of ~0.5 M to 1.0 M. High dilution is unnecessary and wastes solvent.

Step 3: Hydrogenation
  • Sealing: Seal the reactor immediately.

  • Purge Cycles: Pressurize to 5 bar with H₂, then vent to 1 bar. Repeat 3 times to remove all traces of O₂.

  • Reaction: Pressurize to 30–50 bar (435–725 psi) H₂. Heat to 50°C .

  • Duration: Stir vigorously (1000 rpm) for 12–24 hours.

    • Note: Mass transfer of H₂ into the liquid phase is the rate-limiting step; vigorous stirring is non-negotiable.

Step 4: Workup
  • Cooling: Cool reactor to room temperature. Vent H₂ carefully (fume hood).

  • Concentration: Transfer the reaction mixture to a round-bottom flask and concentrate in vacuo to remove ethanol.

  • Purification: The crude oil is usually >95% pure. If necessary, purify via flash chromatography (Hexanes/EtOAc 4:1).

Experimental Workflow Diagram

Workflow Start Start: Substrate Preparation Degas Degas Solvent (EtOH) Remove O2 Start->Degas Load Load Autoclave (Substrate + Ru-Catalyst) Degas->Load Purge H2 Purge Cycles (3x) 5 bar -> 1 bar Load->Purge React Reaction Phase 50 bar H2, 50°C, 24h Purge->React Analyze QC Analysis (Chiral HPLC + NMR) React->Analyze

Figure 2: Operational workflow for the high-pressure asymmetric hydrogenation process.

Quality Control & Validation

To ensure the "building block" is valid for downstream drug synthesis, you must verify both chemical purity and stereochemical integrity.

Stereochemical Analysis (Chiral HPLC)

Standard reverse-phase HPLC will not separate enantiomers. Use a chiral stationary phase.

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10 to 95:5)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (Ester absorption)
Expectation Major enantiomer >98% area; Minor enantiomer <2%.
NMR Validation (Self-Validating Check)
  • 1H NMR (CDCl3): Look for the disappearance of the enol peak (often >12 ppm) and the ketone signal.

  • Diastereomer Check: The syn and anti diastereomers (3-hydroxy vs 2-alkyl relationship) will show distinct coupling constants (

    
    ) for the H2-H3 protons.
    
    • Anti isomer: Typically

      
       Hz.
      
    • Syn isomer: Typically

      
       Hz.
      
    • Note: Ru-BINAP typically favors the anti diastereomer via DKR.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by O₂.Ensure rigorous degassing of EtOH. Use a glovebox for catalyst handling.
Low ee (<80%) Slow racemization rate.Add a trace amount of Lewis acid or weak base to facilitate enolization at C2.
Low ee (<80%) H₂ pressure too low.Increase pressure to 50-80 bar. Higher pressure accelerates reduction over competitive degradation pathways.
Unknown Impurities Retro-Claisen condensation.Avoid strong bases or excessive temperatures (>80°C) which cleave the

-keto ester.

References

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Genêt, J. P. (2003).

    
    -keto esters. Accounts of Chemical Research. Link
    
  • Ratovelomanana-Vidal, V., et al. (2003). Dynamic Kinetic Resolution of

    
    -Substituted 
    
    
    
    -Keto Esters. Advanced Synthesis & Catalysis. Link
  • Sigma-Aldrich. (2024). Chiral Building Blocks for Drug Discovery. Link

  • BOC Sciences. (2024). Precision Chiral Building Block Synthesis.

Sources

polymerization conditions for acetylated succinic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the synthesis and application of Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) , the industry-standard "acetylated succinic acid ester" polymer. While the user query references "polymerization," HPMCAS is synthesized via the esterification of a cellulosic backbone (HPMC) rather than chain-growth polymerization of monomers.

HPMCAS is a critical excipient in modern drug development, specifically for Amorphous Solid Dispersions (ASDs) .[1] Its amphiphilic nature—combining hydrophobic acetyl groups and hydrophilic/pH-sensitive succinoyl groups—allows it to stabilize poorly soluble Active Pharmaceutical Ingredients (APIs) and prevent recrystallization.

This Application Note Covers:

  • Chemical Mechanism: The dual-esterification pathway.

  • Synthesis Protocol: Step-by-step production of L, M, and H grades.

  • Processing: Purification and isolation techniques.

  • Application: Spray Drying and Hot Melt Extrusion (HME) workflows.

Chemical Mechanism & Stoichiometry

The synthesis involves the reaction of Hydroxypropyl Methylcellulose (HPMC) with Acetic Anhydride and Succinic Anhydride in a carboxylic acid medium (Glacial Acetic Acid) using an alkali carboxylate catalyst (Sodium Acetate).

The "Grade" Logic: The ratio of acetyl to succinoyl substitution determines the polymer's pH solubility threshold, creating the three standard commercial grades:

  • L-Grade (Low pH): High Succinoyl / Low Acetyl

    
     Soluble at pH 
    
    
    
    5.5 (Duodenum).
  • M-Grade (Medium pH): Balanced

    
     Soluble at pH 
    
    
    
    6.0 (Jejunum).
  • H-Grade (High pH): Low Succinoyl / High Acetyl

    
     Soluble at pH 
    
    
    
    6.8 (Ileum).
Figure 1: Reaction Pathway[2]

HPMCAS_Synthesis HPMC HPMC Backbone (Cellulose Ether) Reaction Esterification Reaction 85°C | 3-5 Hours HPMC->Reaction AcAnh Acetic Anhydride (Acetylating Agent) AcAnh->Reaction SucAnh Succinic Anhydride (Succinoylating Agent) SucAnh->Reaction Cat Sodium Acetate (Catalyst) Cat->Reaction Catalysis Solvent Glacial Acetic Acid (Solvent) Solvent->Reaction Medium HPMCAS HPMCAS Polymer (Crude Reaction Mass) Reaction->HPMCAS

Caption: Figure 1. Stoichiometric esterification of HPMC to form HPMCAS. The ratio of Acetic vs. Succinic anhydride inputs dictates the final polymer grade.[2]

Protocol: Synthesis of HPMCAS

Safety Warning: Acetic anhydride and succinic anhydride are irritants. Glacial acetic acid is corrosive. Perform all reactions in a fume hood with appropriate PPE.

Reagents & Equipment
  • Reactor: Glass-lined reactor or kneader with high-torque stirring (viscosity increases significantly).

  • Base Polymer: HPMC (Methoxy substitution ~1.9, Hydroxypropoxy ~0.24).

  • Reagents: Glacial Acetic Acid (GAA), Acetic Anhydride (Ac2O), Succinic Anhydride (SA), Sodium Acetate (NaOAc, anhydrous).

Step-by-Step Synthesis
  • Dissolution:

    • Charge the reactor with Glacial Acetic Acid (solvent).

    • Add HPMC slowly under agitation to prevent clumping.

    • Add Sodium Acetate (catalyst).[3][4][5]

    • Target: Dissolve completely at 50–60°C.

  • Esterification (The "Polymerization" Step):

    • Add Acetic Anhydride and Succinic Anhydride simultaneously.[5]

    • Note on Stoichiometry: Use the table below to target specific grades.

    • Ramp temperature to 85°C .

    • Maintain reaction for 3–5 hours under continuous agitation.

  • Quenching & Precipitation:

    • Cool the reaction mass to ambient temperature.

    • Slowly add the reaction mass into a large volume of water (approx. 10x reaction volume) under high-shear mixing.

    • The polymer will precipitate as fine granules.

  • Purification (Critical for Stability):

    • Filter the precipitate.[1]

    • Wash repeatedly with water to remove residual acetic acid, succinic acid, and catalyst.

    • Validation: The final wash water should have a neutral pH. Residual free acids catalyze hydrolysis, degrading the polymer during storage.

  • Drying:

    • Dry the granules in a fluidized bed dryer at 60°C until moisture content is < 3%.

Table 1: Reagent Stoichiometry for Target Grades (Molar Ratios relative to HPMC)
Target GradeAcetic Anhydride (mol)Succinic Anhydride (mol)Expected Acetyl Content (%)Expected Succinoyl Content (%)pH Solubility Threshold
L-Grade 0.3 – 0.51.2 – 1.55 – 9%14 – 18%≥ 5.5
M-Grade 0.6 – 0.90.8 – 1.07 – 11%10 – 14%≥ 6.0
H-Grade 1.0 – 1.30.3 – 0.510 – 14%4 – 8%≥ 6.8

Application in Drug Development

Once synthesized, HPMCAS is rarely used "as is." It is processed with an API to form an Amorphous Solid Dispersion (ASD).

Processing Methods
  • Spray Drying (SDD): Dissolving HPMCAS and API in a common solvent (Acetone or Methanol/DCM) and atomizing into hot gas. Best for heat-sensitive APIs.

  • Hot Melt Extrusion (HME): Melting HPMCAS (Tg ~120°C) and API together in a twin-screw extruder. Requires the API to withstand temperatures ~140–170°C.

Figure 2: ASD Manufacturing Workflow

ASD_Workflow cluster_inputs Formulation Inputs cluster_SDD Option A: Spray Drying cluster_HME Option B: Hot Melt Extrusion API Crystalline API (Poorly Soluble) Decision Thermal Sensitivity Check API->Decision Polymer HPMCAS (L, M, or H Grade) Polymer->Decision Solvent Dissolve in Acetone/MeOH Decision->Solvent Heat Sensitive Blend Powder Blending Decision->Blend Heat Stable Atomize Atomization & Drying Solvent->Atomize Result Amorphous Solid Dispersion (High Bioavailability) Atomize->Result Extrude Twin Screw Extrusion (140°C - 170°C) Blend->Extrude Extrude->Result

Caption: Figure 2. Selection logic for processing HPMCAS into solid dispersions.[3][5][6][7][8] HME is preferred for solvent-free processing, while Spray Drying suits heat-sensitive drugs.

Troubleshooting & Critical Quality Attributes (CQAs)

CQATarget SpecificationImpact on PerformanceTroubleshooting
Free Acid Content < 1.0%High free acid catalyzes hydrolysis, reducing shelf life.Increase wash cycles during purification. Ensure final wash water pH is neutral.
Glass Transition (Tg) 115°C – 125°CLow Tg leads to physical instability (recrystallization) of the ASD.Ensure moisture content is low (water acts as a plasticizer).
Succinyl/Acetyl Ratio Grade DependentDetermines the site of release in the GI tract.[2]Verify stoichiometry of anhydride addition. Check NMR integration.
Viscosity 2.4 – 3.6 mPa[9][7]·sAffects spray drying droplet size and extrudability.Control the molecular weight of the starting HPMC backbone.

References

  • Sarode, A. L., et al. (2014).[9][7][10] "Hot melt extrusion of amorphous solid dispersions: An analysis of the effect of polymer grade and processing conditions." International Journal of Pharmaceutics. Link

  • Tanno, F., et al. (2004).[9] "Evaluation of hypromellose acetate succinate (HPMCAS) as a carrier in solid dispersions." Drug Development and Industrial Pharmacy. Link

  • Shin-Etsu Chemical Co., Ltd. (2016). "Method for preparing hydroxypropyl methylcellulose acetate succinate (HPMCAS)." Patent CN105940015A. Link

  • Lotte Fine Chemical Co., Ltd. (2016).[3] "Method for preparing HPMCAS grains having controlled grain size distribution." Patent EP3091036A1. Link

  • Obara, S., et al. (2013). "Properties and Applications of Hypromellose Acetate Succinate (HPMCAS) for Solubility Enhancement.

Sources

Application Note: Precision Partial Hydrolysis of Diethyl Acetylmalate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and process chemists requiring high-fidelity protocols for the partial hydrolysis of diethyl acetylmalate .

The guide prioritizes the selective monohydrolysis of the ethyl ester to yield Monoethyl Acetylmalate (Ethyl hydrogen acetylmalate), a critical chiral building block, while preserving the labile acetyl group.

Introduction & Mechanistic Strategy

Diethyl acetylmalate (Diethyl 2-acetoxysuccinate) contains three ester functionalities: two ethyl esters (C1 and C4) and one acetyl ester at the C2 position. "Partial hydrolysis" most commonly targets the conversion of the diester to the half-ester (mono-acid) while retaining the acetyl protecting group.

This transformation presents a specific chemoselectivity challenge:

  • Regioselectivity: Distinguishing between the C1 (proximal to acetoxy) and C4 (distal) ethyl esters.

  • Chemoselectivity: The acetyl group is highly labile under alkaline conditions. Traditional saponification (NaOH/H₂O) often leads to global hydrolysis (yielding Malic Acid) or deacetylation (yielding Diethyl Malate).

Strategic Pathways
  • Path A: Enzymatic Hydrolysis (Recommended): Uses Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CALB). Enzymes operate at neutral pH, preserving the acetyl group and offering high enantioselectivity (if starting with racemate) or regioselectivity.

  • Path B: Controlled Chemical Hydrolysis: Uses the Niwayama Modification (KOH/THF at 0°C). This kinetic method relies on the statistical probability of attacking one ester over the other before the second hydrolysis occurs, but carries a higher risk of acetyl cleavage.

Protocol A: Enzymatic Regioselective Hydrolysis (Gold Standard)

Objective: Preparation of (S)-Monoethyl Acetylmalate with >95% chemoselectivity. Principle: PLE catalyzes the hydrolysis of the pro-S ethyl ester group (or the distal ester) under mild conditions.

Reagents & Equipment[1][2]
  • Substrate: Diethyl acetylmalate (98%+ purity).

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich, crude or immobilized). Activity >150 U/mg.

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Titrant: 1.0 M NaOH (for pH stat).

  • Equipment: pH-Stat Titrator (e.g., Metrohm or Mettler Toledo) or manual burette with pH meter.

Step-by-Step Procedure
  • Substrate Preparation:

    • Dissolve 10.0 mmol (2.32 g) of Diethyl acetylmalate in 5 mL of acetone (co-solvent to improve solubility).

    • Add this solution dropwise to 45 mL of 0.1 M Phosphate Buffer (pH 7.0) in a reaction vessel. The mixture may form a fine emulsion.

  • Enzymatic Initiation:

    • Add 100 mg of PLE (suspended in 1 mL buffer) to the reaction mixture.

    • Critical Step (pH Stat): The reaction produces carboxylic acid, which drops the pH. Maintain pH at exactly 7.0 by the automatic addition of 1.0 M NaOH.

    • Expert Insight: Do not allow pH to rise above 7.5. Higher pH will trigger chemical hydrolysis of the acetyl group (deacetylation).

  • Monitoring:

    • Monitor consumption of NaOH.[1][2] The reaction is complete when 1.0 molar equivalent (10.0 mL) of NaOH has been consumed.

    • Timeline: Typically 2–6 hours at 25°C.

  • Quenching & Workup:

    • Once 1.0 equiv base is consumed, quench the reaction by adding 1 M HCl until pH reaches 2.5 . (Do not go below pH 2 to avoid acid-catalyzed deacetylation).

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry combined organics over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure (keep bath <35°C).

    • Result: Colorless oil. Purity is typically >95%.[2] If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc 7:3 + 1% Acetic Acid).

Protocol B: Chemical Monohydrolysis (Niwayama Method)

Objective: Rapid generation of racemic monoethyl acetylmalate without enzymes. Principle: Use of a THF co-solvent and low temperature suppresses the second hydrolysis event (diester


 monoester is fast; monoester 

diacid is slow due to electrostatic repulsion of the carboxylate).
Reagents
  • Substrate: Diethyl acetylmalate.

  • Base: KOH (1.0 M aqueous solution).

  • Solvent: THF (Tetrahydrofuran), HPLC grade.

Step-by-Step Procedure
  • Setup:

    • Dissolve 10 mmol (2.32 g) Diethyl acetylmalate in 30 mL THF.

    • Cool the solution to 0°C in an ice-water bath. Vigorous stirring is essential.

  • Controlled Addition:

    • Add exactly 1.05 equivalents (10.5 mL) of 1.0 M aqueous KOH dropwise over 30 minutes.

    • Constraint: The temperature must remain at 0°C. The slow addition prevents local high concentrations of base that would cleave the acetyl group.

  • Reaction Phase:

    • Stir at 0°C for 60–90 minutes.

    • Monitor via TLC (Hexane:EtOAc 1:1). Starting material (Rf ~0.7) should disappear; Mono-ester (Rf ~0.3) should appear.[1]

  • Workup:

    • Evaporate THF under reduced pressure at low temperature (20°C).

    • Dilute the aqueous residue with 10 mL saturated NaHCO₃ (wash) and extract with Et₂O (removes unreacted diester).

    • Acidification: Acidify the aqueous layer to pH 2.5 with 1 M HCl at 0°C.

    • Extract the product with Ethyl Acetate (3 x 30 mL).

    • Dry (Na₂SO₄) and concentrate.

Analytical Validation & Logic

Decision Tree for Method Selection

Use the following logic to select the appropriate protocol:

  • Require Optical Purity?

    
    Use Protocol A (PLE).  PLE is enantioselective.
    
  • Require Scale (>100g)?

    
    Use Protocol B.  Enzymes are costly at scale; Protocol B is scalable but yields racemate.
    
  • Acetyl Stability Critical?

    
    Use Protocol A.  pH 7.0 is safer than pH 12+ spikes in Protocol B.
    
Analytical Data Summary
ParameterDiethyl Acetylmalate (SM)Monoethyl Acetylmalate (Product)Diethyl Malate (Impurity)
1H NMR (CDCl3)

2.1 (s, 3H, OAc), 4.2 (q, 4H)

2.1 (s, 3H), 4.2 (q, 2H), 10.5 (br, COOH)

3.8 (br, OH), No Acetyl peak
TLC (Hex:EtOAc 1:1) Rf 0.75Rf 0.35 (streaks)Rf 0.50
Key Diagnostic Integration 4H (Ethyl)Integration 2H (Ethyl)Loss of Singlet at 2.1 ppm
Visual Workflow (Graphviz)

G Start Diethyl Acetylmalate (Substrate) Choice Select Method Start->Choice PathA Protocol A: Enzymatic (PLE, pH 7.0, 25°C) Choice->PathA High Selectivity PathB Protocol B: Chemical (KOH, THF, 0°C) Choice->PathB Scalability InterA Hydrolysis via pH-Stat Control PathA->InterA InterB Stoichiometric Saponification PathB->InterB Check Check pH / Temp InterA->Check Maintain pH 7.0 InterB->Check Maintain 0°C Product Monoethyl Acetylmalate (Target) Check->Product Optimal Conditions Impurity Deacetylated By-product (Diethyl Malate) Check->Impurity pH > 8 or Temp > 20°C

Figure 1: Decision logic and process flow for the partial hydrolysis of diethyl acetylmalate, highlighting critical control points (pH and Temperature) to avoid deacetylation.

Troubleshooting & Expert Tips

  • Issue: Loss of Acetyl Group.

    • Cause: pH excursion above 8.0 (Protocol A) or local heating (Protocol B).

    • Fix: Increase stirring rate in Protocol B to disperse base instantly. Use a lower concentration of NaOH (0.5 M) for the pH stat in Protocol A.

  • Issue: Low Conversion.

    • Cause: Enzyme inhibition by ethanol byproduct.

    • Fix: In Protocol A, use an open vessel with gentle air flow to evaporate ethanol, or add more enzyme (50 mg) after 4 hours.

  • Issue: Emulsion Formation.

    • Cause: Common in biphasic enzymatic reactions.

    • Fix: Do not filter emulsions. Centrifuge at 3000 rpm to separate phases during workup.

References

  • Niwayama, S. (2000). "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Ohno, M., et al. (1981).
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

  • Jones, J. B. (1986).[1] "Enzymes in Organic Synthesis." Tetrahedron, 42(13), 3351–3403. Link

Sources

Application Notes and Protocols: The Strategic Use of Succinate Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of butanedioic acid derivatives, with a conceptual focus on molecules structured similarly to "Butanedioic acid, (acetyloxy)-, 1-ethyl ester," in the field of drug delivery. While specific literature on this exact molecule is sparse, the principles outlined herein are derived from extensive research on structurally related and functionally analogous succinate-based compounds widely employed in pharmaceutical sciences. This guide will explore their potential as prodrug linkers, components of nanoparticle formulations, and agents for enhancing drug bioavailability, supported by detailed protocols and scientific rationale.

Scientific Foundation: The Versatility of the Succinate Moiety in Drug Formulation

The succinate group, a four-carbon dicarboxylic acid, offers a versatile scaffold in drug delivery due to its biocompatibility and tunable chemical properties. Its presence in the Krebs cycle underlines its physiological acceptance. In pharmaceutical development, succinate derivatives are primarily leveraged in two strategic ways:

  • Prodrug Design: The esterification of a drug molecule with a succinate linker can mask its original physicochemical properties, such as poor water solubility or membrane permeability. These ester bonds are designed to be cleaved in vivo by physiological enzymes (esterases) or through hydrolysis, releasing the active pharmaceutical ingredient (API) at the target site. This approach can significantly improve a drug's pharmacokinetic profile.

  • Nanoparticle Formulation: Amphiphilic molecules containing a succinate moiety can self-assemble into nanoparticles, or be used as building blocks for polymeric drug carriers. The carboxyl groups of the succinate can be ionized at physiological pH, providing a hydrophilic character, while other parts of the molecule can be hydrophobic. This amphiphilicity is crucial for encapsulating and stabilizing poorly soluble drugs within a nanoparticle core. A prime example of a succinate-containing polymer used in drug delivery is Hypromellose Acetate Succinate (HPMCAS), which is extensively used to create amorphous solid dispersions and enhance the bioavailability of oral drugs[1][2].

A hypothetical molecule like "Butanedioic acid, (acetyloxy)-, 1-ethyl ester" combines these features: a succinate backbone for biocompatibility, an ethyl ester for potential prodrug applications or as a hydrophobic component, and an acetyloxy group that can also be hydrolyzed, potentially offering another point for drug conjugation or modification of the molecule's properties.

Core Application: Formulation of Drug-Loaded Nanoparticles

The following section provides a detailed protocol for the formulation of drug-loaded nanoparticles using a succinate-based amphiphile, conceptually similar to our topic molecule. This protocol is based on the principles of nanoprecipitation, a widely used method for preparing polymeric nanoparticles.

Physicochemical Properties of a Representative Succinate Derivative

For the purpose of this guide, we will consider the properties of a related compound, Diethyl Acetylsuccinate, to inform our formulation strategy.

PropertyValueReference
Molecular Formula C10H16O5
Molecular Weight 216.23 g/mol
Density 1.081 g/mL at 25 °C[3]
Boiling Point 180-183 °C/50 mmHg
Water Solubility 15 g/L at 20°C[3]

These properties suggest that while it has some water solubility, it is predominantly a lipophilic molecule, making it a suitable candidate for forming the core of a nanoparticle or for use in organic solvents during formulation.

Protocol for Nanoparticle Formulation via Nanoprecipitation

This protocol describes the preparation of drug-loaded nanoparticles using a succinate derivative as a matrix-forming agent.

Materials:

  • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

  • Succinate derivative (e.g., a conceptual "Butanedioic acid, (acetyloxy)-, 1-ethyl ester" or a suitable analogue like a modified starch with succinic anhydride[4])

  • Acetone (or another suitable water-miscible organic solvent)

  • Purified water (Milli-Q or equivalent)

  • Stabilizing agent (e.g., Pluronic F68, Polysorbate 80)

Equipment:

  • Magnetic stirrer and stir bars

  • Syringe pump

  • Glass vials

  • Rotary evaporator

  • Dynamic Light Scattering (DLS) instrument for particle size analysis

  • Transmission Electron Microscope (TEM) for morphology analysis

Step-by-Step Procedure:

  • Preparation of the Organic Phase:

    • Dissolve 10 mg of the hydrophobic drug and 50 mg of the succinate derivative in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Dissolve a stabilizing agent (e.g., 0.5% w/v Pluronic F68) in 20 mL of purified water.

    • Stir the aqueous phase gently on a magnetic stirrer at room temperature.

  • Nanoprecipitation:

    • Using a syringe pump, add the organic phase dropwise to the aqueous phase at a constant rate (e.g., 0.5 mL/min) under continuous stirring.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the drug and the succinate derivative as nanoparticles.

  • Solvent Evaporation:

    • Continue stirring the nanoparticle suspension for 2-4 hours at room temperature to allow for the evaporation of the acetone.

    • Alternatively, use a rotary evaporator at reduced pressure to remove the organic solvent more efficiently.

  • Purification and Concentration (Optional):

    • The nanoparticle suspension can be centrifuged and washed to remove any unencapsulated drug and excess stabilizer.

    • Lyophilization can be performed to obtain a dry powder of the nanoparticles for long-term storage.

Diagram of Nanoparticle Formulation Workflow:

Nanoparticle_Formulation cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_process Nanoprecipitation & Purification org_drug Hydrophobic Drug dissolve_org Dissolve org_drug->dissolve_org org_succinate Succinate Derivative org_succinate->dissolve_org org_solvent Acetone org_solvent->dissolve_org nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) dissolve_org->nanoprecipitation Organic Phase aq_stabilizer Stabilizer (e.g., Pluronic F68) dissolve_aq Dissolve aq_stabilizer->dissolve_aq aq_water Purified Water aq_water->dissolve_aq dissolve_aq->nanoprecipitation Aqueous Phase evaporation Solvent Evaporation (Stirring or Rotovap) nanoprecipitation->evaporation purification Purification/Concentration (Centrifugation/Lyophilization) evaporation->purification final_product final_product purification->final_product Drug-Loaded Nanoparticles In_Vitro_Release start Drug-Loaded Nanoparticle Suspension dialysis_prep Prepare Dialysis Bag (Soak and fill with nanoparticle suspension) start->dialysis_prep release_setup Place Dialysis Bag in Release Medium (e.g., PBS, pH 7.4 at 37°C) dialysis_prep->release_setup incubation Incubate with Agitation (Shaking water bath) release_setup->incubation sampling Collect Samples from Release Medium at Time Points incubation->sampling analysis Quantify Drug Concentration (HPLC or UV-Vis) sampling->analysis data_analysis Calculate Cumulative Release and Plot Profile analysis->data_analysis

Caption: Workflow for in vitro drug release testing.

Biocompatibility and Cytotoxicity Assessment

It is essential to ensure that the formulated nanoparticles are not toxic to cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol for Cell Viability Assessment using MTT Assay

Materials:

  • Human cell line (e.g., HeLa, MCF-7, or a cell line relevant to the drug's therapeutic target)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Drug-loaded nanoparticles and empty (placebo) nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the drug-loaded nanoparticles and empty nanoparticles in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations.

    • Include control wells with cells treated with medium only (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot cell viability versus nanoparticle concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Perspectives

Butanedioic acid derivatives represent a promising and versatile class of molecules for advanced drug delivery applications. Their biocompatibility, coupled with the tunability of their chemical structure, allows for the rational design of prodrugs and nanoparticle-based delivery systems. The protocols detailed in these application notes provide a solid foundation for researchers to explore the potential of novel succinate-based compounds in their drug development pipelines. Future research should focus on synthesizing and characterizing novel succinate derivatives to expand the library of available excipients and to further refine their application in targeted and controlled drug release.

References

  • PubChem. Diethyl 2-acetylsuccinate. National Center for Biotechnology Information. [Link]

  • NIST. Butanedioic acid, acetyl-, diethyl ester. National Institute of Standards and Technology. [Link]

  • PubChem. Butanedioic acid. National Center for Biotechnology Information. [Link]

  • Masse, C. E. The butenedioic acid and ester subclasses represent a versatile group of organic synthons. Science of Synthesis, 20(2), 329-355.
  • PubChem. Butanedioic acid, ethyl-(1-methylethyl) ester. National Center for Biotechnology Information. [Link]

  • PubChem. Butanedioic acid, 2-hydroxy-, 1-ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Butanedioic acid, 1,4-bis[2-[2-(1-methylethyl)-3-oxazolidinyl]ethyl] ester. National Center for Biotechnology Information. [Link]

  • NIST. Butanedioic acid, ethyl methyl ester. National Institute of Standards and Technology. [Link]

  • NIST. Butanedioic acid, dioctyl ester. National Institute of Standards and Technology. [Link]

  • A-Level Chemistry. Carboxylic acids, amines, esters, acylation. [Link]

  • Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

  • PubChem. Butanoic acid, 3-oxo-, 2-(acetyloxy)ethyl ester. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-(acetyloxy)butanoate. National Center for Biotechnology Information. [Link]

  • Pari, L., & Saravanan, R. (2007). Succinic acid monoethyl ester, a novel insulinotropic agent: effect on lipid composition and lipid peroxidation in streptozotocin-nicotin-amide induced type 2 diabetic rats. Pharmazie, 62(4), 307-311. [Link]

  • Singh, S., et al. (2023). Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. AAPS PharmSciTech, 24(7), 188. [Link]

  • ResearchGate. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. [Link]

  • MDPI. Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling. [Link]

  • Pari, L., & Saravanan, R. (2008). Effect of succinic acid monoethyl ester on hemoglobin glycation and tail tendon collagen properties in type 2 diabetic rats. Journal of Pharmacy and Pharmacology, 60(5), 639-644. [Link]

  • GlobalRx. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Acetoxysuccinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies for Residual Acetic Acid Removal

Introduction: The "Autocatalysis Trap"

Welcome to the technical support hub. If you are working with acetoxysuccinate derivatives (e.g., acetoxysuccinic anhydride, acetylated polyesters, or prodrug linkers), you are likely facing a critical stability challenge: Acetic Acid Autocatalysis .

The Problem: Acetoxysuccinates are esters/anhydrides. Their synthesis (often via acetic anhydride or acetyl chloride) generates acetic acid as a byproduct. If this acid is not removed completely, it acts as a proton source that catalyzes the hydrolysis of your ester bonds, releasing more acetic acid. This creates a runaway degradation loop, often turning crystalline solids into gums during storage.

The Solution: You cannot simply "boil off" acetic acid (


) without thermally degrading the acetoxysuccinate. You must use Azeotropic Distillation  or Cryogenic Phase Separation .

Module 1: Azeotropic Distillation (The "Dry" Method)

Best For: Bulk removal from heat-sensitive, moisture-sensitive intermediates (e.g., Anhydrides).

The Science: Why Toluene?

Direct evaporation of acetic acid requires high vacuum or high heat (


). However, Toluene forms a binary azeotrope with acetic acid. This azeotrope boils at 

(at atmospheric pressure) and significantly lower under vacuum. By adding Toluene, you depress the boiling point of the acid and "carry" it out of the reaction mixture, keeping your product dry and chemically stable.
Data: Azeotropic Efficiency Table
SolventBoiling Point (Pure)Azeotrope BP (w/ AcOH)Azeotrope Composition (% AcOH)Suitability
Toluene


~28%High (Standard)
Heptane


~33%Medium (Low solubility for polar products)
Cyclohexane


~9%Low (Inefficient removal)
Protocol: The "3x Chase" Method
  • Concentrate: Remove the bulk reaction solvent (e.g., DCM or excess Acetic Anhydride) via rotary evaporation at

    
    .
    
  • Re-dissolve: Redissolve the crude oil/solid in Toluene (Volume ratio 3:1 relative to crude mass).

  • Strip: Evaporate the Toluene/Acetic Acid azeotrope at

    
     under reduced pressure (<50 mbar).
    
  • Repeat: Repeat steps 2 and 3 three times .

  • Final Polish: If the product is a solid, suspend in dry Hexane/Heptane and filter. If an oil, subject to high vacuum (<1 mbar) for 12 hours.[1]

Workflow Visualization

Azeotrope_Workflow Start Crude Reaction Mixture (Contains AcOH) Conc Concentrate Bulk Solvent (Rotovap 40°C) Start->Conc AddTol Add Toluene (3x Vol) Forms Azeotrope Conc->AddTol Evap Evaporate Azeotrope (Removes AcOH) AddTol->Evap Check Check NMR/Odor Evap->Check Check->AddTol AcOH Detected Finish Final Product (<0.1% AcOH) Check->Finish Clean

Caption: Iterative azeotropic removal cycle using Toluene to deplete acetic acid without thermal degradation.

Module 2: Aqueous Workup (The "Wet" Method)

Best For: Water-insoluble acetoxysuccinates that are moderately stable to hydrolysis (e.g., simple esters, not anhydrides).

The Science: The Hydrolysis/Neutralization Race

You need to neutralize acetic acid (


 4.76) without hydrolyzing the acetoxysuccinate ester. Ester hydrolysis rates are pH-dependent, typically following a U-shaped curve where stability is highest at slightly acidic/neutral pH (4-6) and drastically lower at high pH (>9).
  • Risk: Using strong base (NaOH) or warm solutions will destroy your product.

  • Control: Use Sodium Bicarbonate (

    
    )  at 
    
    
    
    .
Protocol: Cold-Buffered Wash
  • Dilute: Dissolve crude mixture in a hydrophobic solvent (Ethyl Acetate or DCM).

  • Chill: Cool the organic phase to

    
     in an ice bath.
    
  • Wash 1 (Acid Removal): Wash quickly with ice-cold saturated

    
    . Do not shake vigorously for prolonged periods.  Vent frequently.
    
  • Wash 2 (Quench): Immediately wash with ice-cold Brine (saturated NaCl) to remove excess base and stop hydrolysis.

  • Dry: Dry over

    
     (Magnesium Sulfate) and filter immediately.
    

Module 3: Lyophilization (Polishing Step)

Best For: Water-soluble acetoxysuccinates or final drug substance polishing.

The Science: Sublimation

If your product is water-soluble, you cannot wash it. Lyophilization (freeze-drying) can remove acetic acid, but pure acetic acid does not freeze well (eutectic issues).

  • The Trick: Use tert-Butanol (TBA) as a co-solvent. TBA freezes at

    
     and sublimes easily, carrying acetic acid traces with it and preventing the product from collapsing into a sticky gum.
    
Protocol
  • Dissolve product in Water/tert-Butanol (1:1) .

  • Freeze at

    
     (Dry ice/Acetone).
    
  • Lyophilize at

    
     mTorr for 24-48 hours.
    

Troubleshooting & FAQ

Q: My acetoxysuccinic anhydride turned into a liquid gum after sitting on the bench. Can I save it? A: This is likely hydrolysis to succinic acid + acetic acid (autocatalysis).

  • Diagnostic: Check

    
     NMR. A broad singlet at ~11-12 ppm indicates free carboxylic acid (succinic acid).
    
  • Fix: If degradation is <10%, re-dissolve in Acetyl Chloride, reflux for 1 hour to reform the anhydride, then strip solvent and use the Toluene Azeotrope method immediately. If degradation is >50%, discard.

Q: Can I use Ethanol to recrystallize? A: Absolutely not. Acetoxysuccinates can undergo transesterification with alcohols (ethanol/methanol), especially if trace acid is present. Use aprotic solvents like Toluene, Hexane, or Ethyl Acetate/Hexane mixtures.

Q: I see a "ghost" peak in NMR near 2.0 ppm. Is it Acetic Acid? A:

  • Singlet at 2.10 ppm: Likely residual Acetic Acid . (Remove via Toluene azeotrope).

  • Singlet at 2.25 ppm: Likely the Acetoxy group on your product. (Do not try to remove!).

  • Tip: Run a

    
     shake. If the peak shifts or disappears, it is free acid. If it stays, it is your product.[2]
    

Decision Matrix: Selecting Your Method

Method_Selection Input Contaminated Acetoxysuccinate Solubility Is Product Water Soluble? Input->Solubility Anhydride Is it an Anhydride? Solubility->Anhydride No MethodC Method C: Lyophilization (w/ TBA) Solubility->MethodC Yes MethodA Method A: Toluene Azeotrope Anhydride->MethodA Yes (Hydrolysis Risk) MethodB Method B: Cold NaHCO3 Wash Anhydride->MethodB No (Stable Ester)

Caption: Decision tree for selecting the purification method based on product solubility and hydrolytic stability.

References

  • Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics. Toluene/Acetic Acid Azeotrope Data. 1

  • Purification of Succinic Anhydride Derivatives. Organic Syntheses, Coll. Vol. 2, p.560 (1943). Describes acetylation and purification via azeotropic/solvent methods. 3

  • Hydrolysis Kinetics of Esters. BenchChem Technical Guide. Discusses pH-dependent hydrolysis rates of acetate esters. 4[5]

  • Purification of Acetic Anhydride. LookChem Chemical Data. Details azeotropic distillation with toluene for anhydride purification. 5

Sources

optimizing pH for stability of Butanedioic acid (acetyloxy)- 1-ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with Butanedioic acid, (acetyloxy)-, 1-ethyl ester (also referred to in this guide as Ethyl Acetoxysuccinate or Monoethyl Acetylmalate ).

The content below synthesizes chemical kinetics principles with practical handling protocols to ensure the integrity of this labile reagent in drug development and metabolic assays.

Subject: Butanedioic acid, (acetyloxy)-, 1-ethyl ester

CAS: 92828-47-2 (and related isomers) Chemical Class: Aliphatic Diester / Acetoxy-dicarboxylic acid derivative Critical Issue: Dual-susceptibility to hydrolysis (Ester + Acetal) and intramolecular degradation.

Part 1: The Stability Dashboard

Quick Reference: Optimal Conditions
ParameterOptimal SettingCritical Limit (Do Not Exceed)Scientific Rationale
pH 3.0 – 3.5 > 5.5Prevents base-catalyzed saponification and intramolecular nucleophilic attack.
Buffer Citrate or Acetate (10-20 mM) Tris, Glycine, ImidazoleAvoids nucleophilic buffers that attack the ester bond (aminolysis).
Solvent (Stock) Anhydrous DMSO or Acetonitrile Water, Methanol, EthanolPrevents solvolysis and transesterification.
Temperature -20°C (Stock), 4°C (Working) > 25°CHydrolysis rates follow Arrhenius kinetics; heat accelerates degradation exponentially.
Half-Life (

)
~4-6 hours (at pH 7.4, 25°C)Minutes (at pH > 9)Physiological pH triggers rapid deacetylation.

Part 2: Troubleshooting & FAQs

Category A: pH and Buffer Selection

Q: Why is the stability window so narrow (pH 3.0–3.5)? A: This molecule faces a "stability valley" determined by three competing degradation mechanisms:

  • Specific Acid Catalysis (pH < 2.0): High proton concentration [

    
    ] protonates the carbonyl oxygen, making the ester carbon highly electrophilic and susceptible to water attack.
    
  • Specific Base Catalysis (pH > 5.0): Hydroxide ions [

    
    ] directly attack the ester. This is 
    
    
    
    to
    
    
    times faster than acid catalysis for aliphatic esters.
  • Intramolecular Catalysis (pH 4.0 – 5.0): This is the "hidden" danger. The molecule contains a free carboxylic acid group. As the pH approaches its

    
     (approx. 4.2), the carboxylic acid deprotonates to a carboxylate anion (
    
    
    
    ). This anion can bend back and attack the nearby acetoxy or ethyl ester group (Anchimeric Assistance), forming a cyclic anhydride intermediate that rapidly hydrolyzes.
    • Directive: You must keep the pH below the

      
        to keep the carboxyl group protonated and "neutralized."
      

Q: I need to run an assay at physiological pH (7.4). How do I handle this? A: You cannot store the compound at this pH. Follow this Just-In-Time (JIT) Protocol :

  • Prepare a 1000x stock solution in anhydrous DMSO.

  • Prepare your assay buffer (pH 7.4) separately.

  • Spike the stock into the buffer immediately before the experiment starts.

  • Note: Account for the degradation rate in your data analysis. At pH 7.4, expect significant deacetylation (loss of the acetyl group) within 2–4 hours.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Use with caution. While phosphate is non-nucleophilic compared to Tris, secondary phosphate ions (


) can act as general base catalysts. Citrate buffer (pH 3.0)  is superior for stability because it buffers effectively in the acidic range where the compound is most stable.
Category B: Solvents and Storage

Q: My stock solution in Methanol shows impurities after 2 days. Why? A: You are seeing Transesterification . In methanol, the ethyl group of your compound can exchange with the methyl group of the solvent, creating a mixture of ethyl- and methyl-esters. Furthermore, the acetoxy group can be cleaved (alcoholysis).

  • Corrective Action: Switch to Anhydrous DMSO or Acetonitrile . These are aprotic polar solvents that do not participate in nucleophilic substitution.

Q: How do I identify if my compound has degraded? A: Run a C18 Reverse-Phase HPLC.

  • Intact Compound: Elutes later (more hydrophobic).

  • Degradant 1 (Deacetylation): Monoethyl malate (more polar, elutes earlier).

  • Degradant 2 (Hydrolysis): Acetylsuccinic acid (very polar).

  • Degradant 3 (Total Hydrolysis): Malic acid or Succinic acid (elutes near the void volume).

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways you must prevent. Note that Pathway B (Intramolecular) is unique to this specific structure due to the free acid group.

StabilityPathways cluster_legend Stability Zones Compound Butanedioic acid, (acetyloxy)- 1-ethyl ester Prod_Deacetyl Monoethyl Malate (Loss of Acetyl Group) Compound->Prod_Deacetyl Base Catalysis (pH > 6) Fastest Route Prod_Hydrolysis Acetylsuccinic Acid (Loss of Ethyl Group) Compound->Prod_Hydrolysis Acid Catalysis (pH < 2) Anhydride Cyclic Anhydride Intermediate Compound->Anhydride Intramolecular Attack (pH ~ pKa ~ 4.2) Prod_Final Malic Acid + Ethanol + Acetate (Total Breakdown) Prod_Deacetyl->Prod_Final Slow Hydrolysis Prod_Hydrolysis->Prod_Final Slow Hydrolysis Anhydride->Prod_Final Rapid Hydrolysis Legend Safe Zone: pH 3.0 - 3.5 Danger Zone: pH > 6.0 Buffer Risk: Tris/Amines

Figure 1: Degradation pathways of Acetyl-succinic esters.[1][2] The red path (Base Catalysis) is the primary risk at physiological pH, while the dotted path represents intramolecular degradation near the pKa.

Part 4: Experimental Protocol for Stability Verification

If you need to validate the stability of a specific batch, perform this standard Accelerated Stability Test .

Reagents:

  • Buffer A: 50 mM Citrate, pH 3.0

  • Buffer B: 50 mM Phosphate, pH 7.4

  • Stock: 10 mM Compound in DMSO

Procedure:

  • Preparation: Dilute Stock to 100 µM in Buffer A and Buffer B (separate vials).

  • Incubation: Incubate both vials at 25°C.

  • Sampling: Take 50 µL aliquots at T=0, T=1h, T=4h, and T=24h.

  • Quenching: Immediately mix aliquots with 50 µL of 1% Formic Acid in Acetonitrile (stops hydrolysis).

  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

Success Criteria:

  • pH 3.0 Sample: >98% remaining at T=24h.

  • pH 7.4 Sample: Expect <80% remaining at T=4h (confirms biological lability).

References

  • Garrett, E. R. (1962). "The Solvolysis of Aspirin and Related Esters." Journal of the American Chemical Society. Link

    • Context: Establishes the fundamental kinetics of acetoxy-ester hydrolysis, demonstrating the "pH-rate profile" with minimum stability near pH 2.5–3.
  • Kirby, A. J., & Lancaster, P. W. (1972). "Structure and Efficiency in Intramolecular and Enzymatic Catalysis." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: Defines the mechanism of intramolecular nucleophilic catalysis in succinic acid derivatives (neighboring group particip
  • Mabey, W., & Mill, T. (1978). "Critical Review of Hydrolysis of Organic Compounds in Water Under Environmental Conditions." Journal of Physical and Chemical Reference Data. Link

    • Context: Provides comprehensive rate constants for acid/base hydrolysis of aliphatic esters, validating the instability of ethyl esters
  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. Context: The authoritative text on calculating shelf-life and pH-stability profiles for ester-based drugs.

Sources

Technical Support Center: Purification of 1-Ethyl Acetylsuccinate via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-ethyl acetylsuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. Our goal is to equip you with the expertise and practical insights to overcome common challenges and achieve high-purity 1-ethyl acetylsuccinate.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues you may encounter during the column chromatography of 1-ethyl acetylsuccinate in a question-and-answer format. We delve into the root causes of these problems and provide step-by-step solutions grounded in chromatographic principles.

Question 1: I'm observing poor separation between my 1-ethyl acetylsuccinate and a closely related impurity. How can I improve the resolution?

Answer:

Poor resolution is a frequent challenge, often stemming from a suboptimal mobile phase composition. The key is to fine-tune the eluent strength to maximize the differential migration of your target compound and the impurity on the stationary phase.

Core Principle: In normal-phase chromatography with silica gel, a less polar mobile phase will increase the retention of polar compounds, leading to lower Rf values and potentially better separation.[1]

Troubleshooting Steps:

  • Re-evaluate Your Solvent System with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly scouting for the optimal solvent system.[2] The ideal solvent system should provide a good separation of spots with the Rf value of your target compound, 1-ethyl acetylsuccinate, falling between 0.2 and 0.3.[3]

  • Decrease the Polarity of the Mobile Phase: If you are using a standard ethyl acetate/hexane system, systematically decrease the percentage of the more polar ethyl acetate.[4] This will increase the interaction of your compound with the polar silica gel, enhancing the separation.

  • Consider an Alternative Solvent System: If adjusting the polarity of your current system doesn't yield the desired separation, consider trying a different solvent mixture. Solvents are classified into different selectivity groups, and switching to a solvent from a different group can alter the elution order and improve resolution.[5] For instance, you could try substituting ethyl acetate with dichloromethane or diethyl ether.[4]

  • Employ Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be highly effective.[1] Start with a low-polarity mobile phase to allow for the separation of less polar impurities, then slowly increase the polarity to elute your 1-ethyl acetylsuccinate, leaving more polar impurities on the column.

Question 2: My 1-ethyl acetylsuccinate appears to be decomposing on the column. What is causing this and how can I prevent it?

Answer:

The decomposition of β-keto esters like 1-ethyl acetylsuccinate on silica gel is a known issue.[6] This is often attributed to the acidic nature of the silica surface, which can catalyze degradation.

Core Principle: The silanol groups on the surface of silica gel are weakly acidic and can promote side reactions with sensitive compounds.[7]

Troubleshooting Steps:

  • Test for Silica Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.[6]

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a small amount of a basic modifier like triethylamine.[3] This can be done by adding approximately 0.1% triethylamine to your mobile phase.[8]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase such as alumina or Florisil.[6] However, be aware that the elution profile will be different, and you will need to re-optimize your mobile phase.

  • Minimize Contact Time: The faster you can run your column, the less time your compound will be in contact with the silica gel. Flash chromatography, which uses positive pressure to accelerate the mobile phase flow, is highly recommended.[3]

Question 3: My compound is eluting too quickly (high Rf) or not at all (low Rf). How do I adjust the retention time?

Answer:

This is a classic mobile phase polarity issue. The polarity of your eluent directly controls how strongly your compound adsorbs to the stationary phase and thus its retention time.

Core Principle: The elution strength of the mobile phase is its ability to move a compound through the column. In normal-phase chromatography, increasing the polarity of the mobile phase increases its elution strength.[9]

Troubleshooting Steps:

  • If your compound is eluting too quickly (high Rf): Your mobile phase is too polar. You need to decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).[2] This will increase the compound's affinity for the silica gel and slow its elution.

  • If your compound is not eluting or eluting too slowly (low Rf): Your mobile phase is not polar enough. You need to increase the proportion of the polar solvent to increase the eluent strength and move your compound down the column more effectively.[1]

Data Presentation: Starting Solvent Systems for 1-Ethyl Acetylsuccinate

Compound PolarityRecommended Starting Solvent SystemRationale
Nonpolar Impurities5% Ethyl Acetate in HexaneGood for eluting nonpolar byproducts first.[4]
1-Ethyl Acetylsuccinate10-30% Ethyl Acetate in HexaneA good starting range for moderately polar compounds.[4]
Polar Impurities5% Methanol in DichloromethaneFor highly polar compounds that do not elute with standard systems.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: There are two primary methods for sample loading: wet loading and dry loading.

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column.[3] This is a quick and common method.

  • Dry Loading: If your sample is not very soluble in the mobile phase, you can dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry powder.[3] This powder is then carefully added to the top of the column. This technique can often lead to better resolution.

Q2: How much silica gel should I use for my purification?

A2: The ratio of silica gel to your crude sample depends on the difficulty of the separation. For an easy separation (large ΔRf between spots on TLC), a ratio of 30:1 (silica gel:sample by weight) is often sufficient.[3] For more challenging separations, this ratio may need to be increased to 100:1 or even higher.[7]

Q3: Can I reuse my column?

A3: While it is possible to reuse silica gel columns for the same compound if the column is thoroughly flushed with a strong solvent after each run, it is generally not recommended for high-purity applications. Any residual impurities from a previous run can contaminate your current purification. For optimal results and to avoid cross-contamination, it is best to use a freshly packed column for each purification.

Q4: My compound is streaking on the TLC plate and the column. What does this mean?

A4: Streaking, or tailing, can be caused by several factors:

  • Sample Overload: You may be applying too much sample to your TLC plate or column. Try using a more dilute sample.[10]

  • Compound Instability: As discussed earlier, your compound may be decomposing on the silica.

  • Inappropriate pH: If your compound has acidic or basic functional groups, the interaction with the silica can cause tailing. Adding a small amount of a modifier like acetic acid for acidic compounds or triethylamine for basic compounds to the mobile phase can improve peak shape.[3]

Experimental Workflow & Visualization

Method Development Workflow for 1-Ethyl Acetylsuccinate Purification

The following diagram outlines a systematic approach to developing a robust purification method for 1-ethyl acetylsuccinate using column chromatography.

method_development cluster_prep Preparation cluster_column Column Setup cluster_elution Elution & Analysis cluster_final Final Steps TLC 1. TLC Analysis (Scout Solvent Systems) Stability 2. Assess Silica Stability TLC->Stability Select initial solvent system Packing 3. Pack Column (Silica Gel) Stability->Packing Proceed if stable Loading 4. Load Sample (Wet or Dry) Packing->Loading Elute 5. Run Column (Isocratic or Gradient) Loading->Elute Fractions 6. Collect & Analyze Fractions (TLC) Elute->Fractions Combine 7. Combine Pure Fractions Fractions->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Purity 9. Assess Purity (e.g., GC, NMR) Evaporate->Purity

Caption: A stepwise workflow for the purification of 1-ethyl acetylsuccinate.

References

  • Sorbent Technologies, Inc. (2025, August 11).
  • UCT Science.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • Sigma-Aldrich.
  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds.
  • Welch Materials. (2024, November 25).
  • JoVE. (2025, June 19).
  • Restek. TROUBLESHOOTING GUIDE.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?
  • Waters.
  • Biotage. (2023, January 19).
  • Benchchem.
  • Benchchem.
  • Chromservis. HPLC Troubleshooting Guide.
  • Supelco.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • Organic Syntheses.
  • ALWSCI. (2024, May 10).
  • University of California, Los Angeles.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • SIELC Technologies.
  • SIELC Technologies. (2018, February 16).
  • Shodex. 8. Methods in Developing Mobile Phase Condition for C18 Column.
  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • ChemicalBook. (2026, January 13).
  • University of Rochester, Department of Chemistry.
  • ResearchGate. (PDF)
  • Organic Syntheses. Succinic acid, α-ethyl-α-methyl.
  • MIT OpenCourseWare.
  • Royal Society of Chemistry. (2021, July 2).
  • ResearchGate.
  • ACS Publications. (2020, December 15).
  • Beilstein-Institut. (2016, July 26).
  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • RSC Publishing. (2021, July 2).
  • Google Patents.
  • MDPI. (2022, February 1).
  • Teledyne ISCO.
  • BOC Sciences. (2025, October 16).

Sources

troubleshooting low purity in monoethyl acetylmalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Purity Paradox" of MEAM

Monoethyl acetylmalate (MEAM) is a deceptive intermediate. Structurally simple, it serves as a critical chiral building block for various pharmaceuticals (including neuraminidase inhibitors and glutamate analogs). However, its synthesis is plagued by a "Purity Paradox": while crude conversion is easy to achieve, isolating high-purity (>98%) material is notoriously difficult due to regioisomeric scrambling and kinetic instability of the acetyl group.

This guide moves beyond basic textbook procedures to address the specific failure modes encountered in the laboratory, focusing on the two dominant synthetic routes:

  • The Anhydride Route (Preferred): Ring-opening of acetylmalic anhydride.

  • The Hydrolysis Route (Legacy): Partial saponification of diethyl acetylmalate.

Diagnostic Triage: Identifying Your Impurity

Before adjusting parameters, you must identify which impurity is degrading your purity profile. Use the diagnostic workflow below to correlate analytical data with chemical root causes.

Diagnostic Workflow

MEAM_Troubleshooting Start Start: Low Purity Observed Method Analytical Method? Start->Method HPLC HPLC / LC-MS Method->HPLC NMR 1H NMR Method->NMR EarlyPeak Early Eluting Peak (Polar) HPLC->EarlyPeak LatePeak Late Eluting Peak (Non-polar) HPLC->LatePeak DiAcid Impurity: Acetylmalic Acid (Over-Hydrolysis) EarlyPeak->DiAcid Cause: Wet Solvent / High pH DiEster Impurity: Diethyl Acetylmalate (Under-Hydrolysis) LatePeak->DiEster Cause: Stoichiometry Error SplitPeaks Split/Duplicate Peaks (esp. Acetyl/Ethyl signals) NMR->SplitPeaks MissingAcetyl Missing/Weak Singlet @ ~2.1 ppm NMR->MissingAcetyl Regio Impurity: Regioisomer (Alpha vs Beta Ester) SplitPeaks->Regio Cause: Lack of Regiocontrol DeAc Impurity: Monoethyl Malate (Deacetylation) MissingAcetyl->DeAc Cause: Moisture / Base Catalysis

Figure 1: Diagnostic logic tree for correlating analytical signals with specific chemical impurities in MEAM synthesis.

Troubleshooting Guides & FAQs

Issue 1: Regioisomeric Mixtures (The "Split Peak" Problem)

Symptom: 1H NMR shows two sets of ethyl signals or acetyl singlets. HPLC shows a "shoulder" on the main peak. Context: This is the most common failure mode in the Anhydride Route . The reaction of acetylmalic anhydride with ethanol can open the ring at Carbon 1 (proximal to acetoxy) or Carbon 4 (distal), yielding a mixture of


-ester and 

-ester.

Q: Why am I getting a 60:40 mixture of isomers instead of a single product? A: You are likely running the reaction under thermodynamic control or without adequate steric guidance.

  • Mechanism: The acetyl group at C2 is electron-withdrawing, making C1 more electrophilic (favoring

    
    -attack). However, C1 is sterically hindered by that same acetyl group (favoring 
    
    
    
    -attack at C4).
  • The Fix:

    • Lower Temperature: Run the alcoholysis at -20°C to 0°C . Higher temperatures provide enough energy to overcome the steric barrier at C1, degrading selectivity.

    • Solvent Effects: Non-polar solvents (Toluene, DCM) often enhance steric discrimination compared to neat ethanol.

    • Catalysis: Uncatalyzed reactions are slow and non-selective. Using a bulky base (e.g., DIPEA) can sometimes direct attack to the less hindered carbonyl (C4).

Issue 2: Spontaneous Deacetylation

Symptom: Loss of the acetyl peak (~2.1 ppm) and appearance of a broad -OH stretch in IR. Context: The acetyl group in MEAM is "activated" because it is alpha to a carboxyl/ester group. It is far more labile than a standard acetate ester.

Q: My product was pure yesterday, but today it contains 15% monoethyl malate. Why? A: "Trace moisture" is the enemy. The neighboring carboxylic acid group can act as an intramolecular catalyst (neighboring group participation), facilitating the hydrolysis of the acetyl group if any water is present.

  • The Fix:

    • Strict Anhydrous Workup: Avoid aqueous washes if possible. If necessary, use saturated brine (low water activity) and dry immediately over MgSO4.

    • Storage: Store the product as a solid or concentrate at -20°C under Argon. Never store in protic solvents (MeOH/EtOH) for extended periods, as transesterification/solvolysis will occur.

Issue 3: The "Di-Ester" Contamination (Hydrolysis Route)

Symptom: Persistent presence of Diethyl Acetylmalate starting material. Context: If you are trying to make MEAM by hydrolyzing Diethyl Acetylmalate, you are fighting a statistical battle.

Q: I can't drive the reaction to completion without forming the di-acid. How do I stop at the mono-ester? A: You cannot rely on stoichiometry alone.

  • The Fix: Switch to Enzymatic Hydrolysis .

    • Protocol: Use Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE). These enzymes are highly specific for the terminal ester and will stop precisely at the mono-ester stage without touching the internal acetyl group or the second ethyl ester.

    • Chemical Alternative: If enzymes are unavailable, use Barium Hydroxide in ethanol. The low solubility of the Barium salt of the mono-ester often causes it to precipitate out of solution, protecting it from further hydrolysis.

Master Protocol: High-Purity Anhydride Ring Opening

This protocol is designed to maximize Regioselectivity (favoring the 4-ethyl ester) and minimize Deacetylation .

Reaction Scheme: Acetylmalic Anhydride + EtOH -> Monoethyl Acetylmalate

Step-by-Step Methodology
ParameterSpecificationRationale
Solvent Dichloromethane (DCM)Non-polar solvent enhances steric control over regioselectivity.
Stoichiometry 1.05 eq EthanolSlight excess ensures conversion without promoting transesterification.
Temperature -10°C to 0°C Kinetic control is essential for isomeric purity.
Catalyst None (or 0.1 eq DMAP)DMAP accelerates the reaction significantly, allowing lower temps.

Protocol:

  • Preparation: Dissolve Acetylmalic Anhydride (1.0 eq) in anhydrous DCM (5 mL/mmol) under Nitrogen atmosphere.

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add absolute Ethanol (1.05 eq) dropwise over 20 minutes. Do not dump it in.

    • Note: If using DMAP, add it before the ethanol.

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (or NMR aliquots) until anhydride is consumed.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo at <30°C .

    • Do not perform an aqueous wash unless absolutely necessary to remove salts. The product is water-soluble and prone to hydrolysis.

    • If purification is needed, use rapid column chromatography (SiO2) with 5% MeOH in DCM, but minimize time on column.

Mechanistic Visualization: The Regioselectivity Fork

Understanding the mechanism is the key to controlling the alpha/beta ratio.

Reaction_Mechanism Anhydride Acetylmalic Anhydride (Cyclic) TS Nucleophilic Attack Anhydride->TS Ethanol Ethanol (Nucleophile) Ethanol->TS PathA Path A: Attack at C1 (Electronic Control) TS->PathA PathB Path B: Attack at C4 (Steric Control) TS->PathB Alpha Alpha-Ester (1-Ethyl Ester) Minor Product (usually) PathA->Alpha Beta Beta-Ester (4-Ethyl Ester) Major Product (Preferred) PathB->Beta

Figure 2: Mechanistic bifurcation in the alcoholysis of acetylmalic anhydride. Path B is generally favored by sterics and lower temperatures.

References

  • Regioselective Alcoholysis of Cyclic Anhydrides

    • Source: Spivey, A. C., & Andrews, B. I. (2001). "Catalysis of the asymmetric desymmetrization of cyclic anhydrides.
    • Relevance: Establishes the principles of steric vs. electronic control in anhydride ring openings.
    • Link:

  • Enzymatic Hydrolysis Strategies

    • Source: Bornscheuer, U. T. (2002). "Microbial carboxyl esterases: classification, properties and application in biocatalysis." FEMS Microbiology Reviews, 26(1), 73-81.
    • Relevance: Validates the use of Lipases (CAL-B)
    • Link:

  • Malic Acid Derivative Synthesis

    • Source: Patent US2012054616A2.
    • Relevance: Discusses the stability of malonate/malate intermediates and the impact of "latent acid-forming impurities" (hydrolysis).
    • Link:

  • NMR Impurity Data

    • Source: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.
    • Relevance: Essential for distinguishing solvent peaks (EtOH, Toluene)
    • Link:

Validation & Comparative

Comparative Reactivity Guide: Acetylated vs. Non-Acetylated Malic Monoesters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profiles of acetylated versus non-acetylated malic monoesters. It focuses on their divergent roles in polymerization kinetics, synthesis of poly(malic acid) (PMLA) scaffolds, and stability in drug delivery applications.

Executive Summary: The Nucleophilic Switch

The fundamental difference between acetylated and non-acetylated malic monoesters lies in the C2-hydroxyl group , which acts as a "nucleophilic switch."

  • Non-Acetylated (Free -OH): The hydroxyl group is a reactive nucleophile capable of Neighboring Group Participation (NGP). It is the critical enabler for intramolecular cyclization to form malolactonates (4-membered rings), which are the requisite monomers for high-molecular-weight PMLA.

  • Acetylated (Blocked -OAc): Acetylation "switches off" this nucleophilicity. It prevents lactonization, forcing the system towards intermolecular condensation or stabilizing the molecule against premature degradation. It is primarily used when the malic backbone acts as a passive chiral scaffold rather than a reactive monomer precursor.

Mechanistic Divergence & Reactivity

The reactivity of these two species is best understood through their behavior under activation (e.g., with thionyl chloride or carbodiimides).

Pathway Comparison

The following diagram illustrates the divergent reaction pathways triggered by the presence or absence of the acetyl group.

ReactivityPathways Start_OH Non-Acetylated Malic Monoester (Free 2-OH) Activation Carboxyl Activation (e.g., SOCl2, DCC) Start_OH->Activation Start_OAc Acetylated Malic Monoester (Blocked 2-OAc) Start_OAc->Activation Intermediate_OH Acyl Chloride / Activated Ester (Internal Nucleophile Present) Activation->Intermediate_OH Path A Intermediate_OAc Acyl Chloride / Activated Ester (No Internal Nucleophile) Activation->Intermediate_OAc Path B Lactone β-Malolactonate (4-Membered Ring) Intermediate_OH->Lactone Intramolecular Cyclization (Fast, k1 >> k2) Linear Linear Dimer/Oligomer (Intermolecular Reaction) Intermediate_OAc->Linear Intermolecular Attack (Slow, Steric Hindrance) PMLA High MW Poly(Malic Acid) (via ROP) Lactone->PMLA Ring-Opening Polymerization LowMW Low MW Oligomers (Uncontrolled) Linear->LowMW Step-Growth Condensation

Figure 1: Divergent reaction pathways. The free hydroxyl group (Path A) enables the formation of the strained lactone ring, essential for controlled polymerization. Acetylation (Path B) blocks this route.

Kinetic Implications
  • Intramolecular vs. Intermolecular: For the non-acetylated monoester, the effective molarity of the internal -OH group is extremely high, making cyclization to the lactone kinetically favored over intermolecular dimerization.

  • Leaving Group Sensitivity: In acetylated esters, the acetate group (-OAc) is a poor leaving group compared to the activated carboxyl. However, under harsh conditions (high heat), elimination can occur to form fumarate derivatives (dehydration), a common impurity in "dirty" direct condensations.

Performance Comparison Data

The following table contrasts the performance of these derivatives in the synthesis of Poly(Malic Acid) (PMLA), a key biodegradable polyester.

FeatureNon-Acetylated Monoester (e.g.,

-Benzyl Malate)
Acetylated Monoester (e.g., O-Acetyl-

-Benzyl Malate)
Primary Application Precursor for

-Malolactonate (Monomer synthesis)
Chiral building block; Direct condensation
Reactivity Mode Intramolecular Cyclization (Nucleophilic Attack)Intermolecular Condensation (Electrophilic)
Polymerization Method Ring-Opening Polymerization (ROP)Direct Polycondensation
Resulting Polymer MW High (

Da)
Low (

Da)
Polydispersity (PDI) Narrow (1.1 – 1.4)Broad (> 2.[1]0)
Stereocontrol Retained (Inversion at closure, Inversion at ROP = Retention)Poor (Racemization likely at high temp)
Stability Susceptible to self-esterificationStable to self-reaction; Hydrolytically sensitive

Experimental Protocols

These protocols validate the reactivity differences described above. Protocol A demonstrates the utility of the free hydroxyl group, while Protocol B demonstrates the blocking effect.

Protocol A: Synthesis of Benzyl Malolactonate (The "Free OH" Route)

This reaction fails if the starting material is acetylated.

Materials:


-Benzyl Malate (Non-acetylated), Thionyl Chloride (

), Pyridine, Dichloromethane (DCM).
  • Dissolution: Dissolve 10 mmol of

    
    -benzyl malate in 50 mL anhydrous DCM under 
    
    
    
    .
  • Activation: Add 2.2 equivalents of pyridine. Cool to 0°C.

  • Cyclization: Dropwise add 1.1 equivalents of

    
    . The free -OH attacks the activated carboxyl carbon (via an acyl chloride or mixed anhydride intermediate).
    
  • Workup: Wash with dilute HCl and

    
    . Dry over 
    
    
    
    .
  • Outcome: Isolation of Benzyl Malolactonate (Oil). IR peak at ~1840

    
     (strained lactone carbonyl).
    
    • Note: If this protocol is attempted with O-Acetyl-

      
      -benzyl malate , no lactone forms. The product remains the uncyclized acyl chloride or forms linear anhydrides.
      
Protocol B: Direct Polycondensation of Acetylated Malic Acid

Demonstrates the limitations of the "Blocked" route.

Materials: O-Acetyl-Malic Acid, Tin(II) Chloride (


) catalyst.
  • Melt: Place O-Acetyl-Malic Acid in a reactor; heat to 110°C until molten.

  • Catalysis: Add 0.1 wt%

    
    . Apply vacuum (10 mbar).
    
  • Reaction: Stir for 24 hours. Acetic acid is evolved as a condensate (transesterification).

  • Outcome: Dark, viscous oligomer.

    
     typically < 3,000 Da.
    
    • Observation: The reaction is sluggish compared to ROP because it relies on step-growth kinetics rather than the chain-growth release of ring strain.

Critical Analysis for Drug Development

For researchers developing drug delivery vehicles (e.g., PMLA nanoconjugates):

  • Select Non-Acetylated Precursors if your goal is to synthesize high-quality, defined polymers via the Malolactonate ROP route . This is the industry standard for producing "Polycefin" and other PMLA-based drug carriers.

  • Select Acetylated Precursors only if you are performing side-chain modifications on an existing polymer backbone and need to protect the hydroxyl group from competing reactions (e.g., during conjugation of a hydrophobic drug to the carboxylate).

References

  • Vert, M., & Lenz, R. W. (1979). Preparation and properties of poly-beta-malic acid: A functional polyester of potential biomedical importance. Polymer Preprints. Link

  • Guerin, P., et al. (1985). Optically active poly(malic acid): 1. Stereochemical aspects of the synthesis of the monomer. Polymer Bulletin. Link

  • Lee, B. S., et al. (2002). Poly(L-malic acid) production by fed-batch culture of Aureobasidium pullulans. Enzyme and Microbial Technology.[2] Link

  • Loyer, P., & Cammas-Marion, S. (2014). Natural and Synthetic Poly(malic acid)-Based Derivates: A Family of Versatile Biopolymers for the Design of Drug Delivery Systems. Journal of Drug Targeting. Link

  • Coulembier, O., et al. (2005). Benzyl beta-malolactonate: synthesis, copolymerization and design of novel biodegradable macromolecular surfactants. Arkivoc. Link

Sources

A Senior Application Scientist's Guide to the Validation of Chiral Purity in 1-Ethyl Hydrogen 2-Acetoxysuccinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity and safety. For chiral molecules like 1-ethyl hydrogen 2-acetoxysuccinate, a key building block, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of analytical methodologies for validating the chiral purity of this acidic compound, grounded in scientific principles and practical laboratory insights.

The inherent analytical challenge with 1-ethyl hydrogen 2-acetoxysuccinate lies in its structure: a chiral center adjacent to both an ester and a free carboxylic acid. The carboxylic acid moiety imparts polarity and the potential for ionic interactions, which can lead to poor peak shape and challenging separations on standard chromatographic columns. Therefore, selecting an appropriate analytical strategy requires a nuanced understanding of chiral recognition mechanisms and method validation principles as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3][4][5]

Comparative Analysis of Core Analytical Techniques

The determination of enantiomeric excess (ee), a measurement of the purity of a chiral substance, is the ultimate goal of this validation.[6] A comprehensive evaluation necessitates a comparison of the most robust analytical techniques available to the modern researcher.

Technique Principle Sample Preparation Speed Sensitivity (Typical LOQ) Primary Strengths Key Limitations
Chiral HPLC Direct enantiomer separation on a Chiral Stationary Phase (CSP).[7][8][9]Minimal (dissolution in mobile phase).Moderate (10-30 min).~0.05 - 0.1%High versatility, direct analysis, well-established.[7][9]Requires screening of multiple columns/mobile phases.[7]
Chiral SFC Direct separation on a CSP using supercritical CO₂ as the primary mobile phase.[10][11][12][13]Minimal (dissolution in co-solvent).High (3-5 times faster than HPLC).[11]~0.05 - 0.1%Fast, reduced organic solvent use ("green"), excellent for preparative scale.[11][13]Higher initial instrument cost; method development can be complex.
Chiral GC Separation of volatile derivatives on a chiral capillary column.[14]Required: Derivatization to esterify the carboxylic acid.[15]High (<15 min).High (<0.05%)Excellent resolution and sensitivity.Indirect method; derivatization adds steps, time, and potential for error/racemization.[16]
¹H NMR Spectroscopy Diastereomeric complex formation with a Chiral Solvating Agent (CSA) induces chemical shift differences.[17][18][19]Simple mixing of analyte with CSA.Very High (<5 min).~1-5%Rapid, non-separative, provides structural information.Lower sensitivity, not suitable for trace-level impurity detection.[19]
In-Depth Causality Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard For acidic analytes like 1-ethyl hydrogen 2-acetoxysuccinate, the most successful approach is often direct separation on a Chiral Stationary Phase (CSP).[7][8][9] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile.[20][21] However, for acidic compounds, anion-exchanger CSPs, such as those derived from quinine or quinidine, can offer superior performance.[22][23] The mechanism relies on forming transient diastereomeric ion-pairs between the protonated chiral selector on the stationary phase and the deprotonated carboxylic acid of the analyte.[22][23] This primary ionic interaction, supplemented by hydrogen bonding and steric effects, governs the chiral recognition and separation.[22][23]

  • Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative SFC has emerged as a powerful technique for chiral separations, particularly in the pharmaceutical industry.[11][13] It utilizes supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (modifier), like methanol.[10][11] The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency compared to HPLC.[10][11] For our target molecule, SFC on a polysaccharide or anion-exchange CSP is highly effective. The principles of chiral recognition are similar to HPLC, but the unique properties of the supercritical fluid can lead to different and sometimes improved selectivity.[10]

  • Chiral Gas Chromatography (GC): The High-Sensitivity, Indirect Approach Direct GC analysis is not feasible due to the low volatility and high polarity of the carboxylic acid.[15] Therefore, a derivatization step is mandatory.[15] The carboxylic acid is typically converted to a more volatile ester (e.g., a methyl ester).[15] This achiral derivatization is followed by separation on a chiral GC column. While this method can provide excellent sensitivity, the derivatization process must be carefully validated to ensure it does not cause racemization or introduce kinetic resolution artifacts.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The Rapid Confirmation Tool NMR spectroscopy using Chiral Solvating Agents (CSAs) offers a rapid, non-separative method for determining enantiomeric excess.[17][18][19] CSAs, such as enantiopure alcohols or amines, form transient diastereomeric complexes with the analyte in the NMR tube.[17][18][24] This interaction can cause the signals of the enantiomers (e.g., the acetyl protons or the ethyl ester methylene protons) to have slightly different chemical shifts, allowing for their integration and the calculation of the enantiomeric ratio.[18] This technique is invaluable for quick checks but generally lacks the sensitivity required to quantify the trace enantiomeric impurity levels specified by regulatory bodies.

Workflow & Decision Logic

Choosing the optimal validation method depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.

G start Start: Define Analytical Goal for 1-Ethyl Hydrogen 2-Acetoxysuccinate req_check High Sensitivity Required? (e.g., <0.1% Impurity) start->req_check throughput_check High Throughput Needed? req_check->throughput_check Yes method_nmr Rapid Screening / Confirmation: ¹H NMR with CSA req_check->method_nmr No instrument_check SFC System Available? throughput_check->instrument_check Yes method_hplc Primary Method: Chiral HPLC throughput_check->method_hplc No instrument_check->method_hplc No method_sfc Alternative Primary Method: Chiral SFC instrument_check->method_sfc Yes method_gc Secondary Method: Chiral GC (post-derivatization) method_hplc->method_gc If higher sensitivity needed

Caption: Decision tree for selecting a chiral purity validation method.

Detailed Experimental Protocol: Validated Chiral HPLC Method

This protocol describes a self-validating system for the determination of the enantiomeric purity of 1-ethyl hydrogen 2-acetoxysuccinate, adhering to ICH Q2(R1) principles.[1][2][3][4][5]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® QN-AX (250 x 4.6 mm, 5 µm).[22]

  • Mobile Phase: Methanol/Acetic Acid/Ammonium Acetate (100/0.3/0.2 v/v/w).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Standard Solutions: Prepare a stock solution of racemic 1-ethyl hydrogen 2-acetoxysuccinate at 1.0 mg/mL in the mobile phase. Prepare a stock solution of the primary enantiomer at 1.0 mg/mL.

  • Sample Solution: Prepare the test sample at a nominal concentration of 1.0 mg/mL in the mobile phase.

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified.

  • Inject the racemic standard solution six times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.[1]

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.

    • Relative Standard Deviation (RSD): The RSD for the peak area of each enantiomer across the six injections must be ≤ 2.0%.[1]

Validation Protocol

G cluster_prep Preparation cluster_analysis Analysis & Validation prep_standards Prepare Racemic and Enantiopure Standards sst Perform System Suitability Test (SST) Resolution ≥ 2.0 prep_standards->sst prep_sample Prepare Test Sample (1 mg/mL) specificity Specificity Check: Inject Blank & Placebo prep_sample->specificity sst->specificity linearity Linearity & Range (LOQ to 120% of impurity level) specificity->linearity accuracy Accuracy / Recovery (Spike sample with impurity) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision loq Determine Limit of Quantitation (LOQ) (S/N ratio ≥ 10) precision->loq data_analysis Calculate Enantiomeric Purity and Validate Results loq->data_analysis

Caption: Workflow for the validation of the chiral HPLC method.

  • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks are present at the retention times of the enantiomers. The DAD can be used for peak purity analysis to confirm homogeneity.[4]

  • Limit of Quantitation (LOQ): Prepare a series of diluted solutions of the racemic standard. The LOQ is the lowest concentration of the minor enantiomer that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio ≥ 10).[1]

  • Linearity: Prepare a series of solutions by spiking the pure enantiomer sample with the undesired enantiomer at concentrations ranging from the LOQ to 120% of the specification limit (e.g., 0.1%). Plot the peak area of the impurity against its concentration. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Analyze the spiked linearity samples. Accuracy is expressed as the percentage recovery of the known amount of added impurity. The recovery should be within 80-120% for impurity analysis.[1]

  • Precision:

    • Repeatability: Analyze six separate preparations of the test sample spiked with the undesired enantiomer at the specification limit. The RSD of the calculated purity should be ≤ 10%.

    • Intermediate Precision: Repeat the repeatability test on a different day with a different analyst or on a different instrument. The results should be compared to demonstrate the method's ruggedness.

Conclusion

For the robust validation of chiral purity in 1-ethyl hydrogen 2-acetoxysuccinate, Chiral HPLC on an anion-exchange stationary phase stands out as the most reliable and versatile primary method. It offers a direct, sensitive, and well-understood approach that aligns perfectly with regulatory expectations for method validation. While Chiral SFC presents a compelling high-throughput alternative, and Chiral GC offers high sensitivity at the cost of sample derivatization, HPLC provides the optimal balance of performance, accessibility, and straightforward validation. NMR with chiral solvating agents remains a valuable tool for rapid, non-separative screening but does not replace the need for a validated, quantitative chromatographic method for final quality control. The choice of method must always be fit-for-purpose, and its validation is the cornerstone of ensuring the final product's quality and safety.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2019). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. RSC Publishing. Retrieved from [Link]

  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]

  • ACS Publications. (2002). A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. RSC Publishing. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (2012). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

  • PubMed. (1995). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Retrieved from [Link]

  • LCGC International. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • LCGC International. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • LCGC International. (2011). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Retrieved from [Link]

  • PubMed Central. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • SlideShare. (2015). Applications of Chiral Supercritical Fluid Chromatography. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Springer. (2012). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • PubMed Central. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Chemical Society Reviews Blog. (2011). Rapid determination of enantiomeric excess. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). Catalytic enantioselective Reformatsky reaction with ketones. Retrieved from [Link]

  • ResearchGate. (2011). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Retrieved from [Link]

  • PubMed. (2024). Enantioselective Analysis of Chiral Agrochemicals with High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • AFMPS. (2014). Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Retrieved from [Link]

Sources

distinguishing Butanedioic acid (acetyloxy)- 1-ethyl ester from diethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Distinguishing Butanedioic Acid (Acetyloxy)-1-Ethyl Ester from Diethyl Ester Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Definition

In synthetic organic chemistry and metabolic research, distinguishing between Butanedioic acid, (acetyloxy)-, 1-ethyl ester (Compound A) and Butanedioic acid, diethyl ester (Compound B) is a critical quality control step. These compounds often co-occur as reaction byproducts (e.g., during incomplete esterification or acetylation of malic acid derivatives).

The fundamental distinction lies in their chemical nature: Compound A is a mono-ester carboxylic acid with an acetoxy motif, while Compound B is a neutral diester . This guide outlines a self-validating analytical framework to distinguish them using solubility, NMR spectroscopy, and mass spectrometry.

Chemical Identity Profile
FeatureCompound A Compound B
IUPAC Name 4-Ethoxy-3-(acetyloxy)-4-oxobutanoic acid (or isomer)Diethyl butanedioate
Common Name Mono-ethyl acetoxysuccinateDiethyl succinate
CAS Registry Variable (Isomer dependent)123-25-1
Formula


Mol.[1][2][3] Weight ~204.18 g/mol 174.19 g/mol
Acidity Acidic (Free -COOH)Neutral (Diester)
Chirality Chiral Center (C2)Achiral / Symmetric
Key Functional Group Acetoxy (

)
Methylene Backbone (

)
Physicochemical & Chromatographic Differentiation
The "Bicarbonate Partition" Protocol (Self-Validating)

The most robust, non-spectroscopic method to distinguish these compounds relies on the free carboxylic acid present in Compound A.

Protocol:

  • Dissolve 50 mg of the unknown sample in 2 mL of Dichloromethane (DCM).

  • Add 2 mL of Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Vigorously shake and allow layers to separate.

Observation Logic:

  • Compound B (Diethyl Succinate): Remains in the organic (lower) DCM layer. It is neutral and will not react.

  • Compound A (Mono-ethyl ester): Reacts to form a water-soluble sodium salt (

    
    ) and migrates to the aqueous (upper) layer, releasing 
    
    
    
    gas (effervescence).
Chromatographic Behavior (TLC/HPLC)
  • TLC (Silica, 10% MeOH in DCM):

    • Compound B: High

      
       (Non-polar, travels near solvent front).
      
    • Compound A: Low

      
       or streaking (Polar acid interacts with silica). Note: Add 1% Acetic acid to mobile phase to reduce streaking.
      
Spectroscopic Characterization (The Gold Standard)
Nuclear Magnetic Resonance (

-NMR)

NMR offers definitive structural proof. The symmetry of Diethyl Succinate contrasts sharply with the asymmetry of the Acetoxy derivative.

Table 1: Comparative


-NMR Shifts (

, 300-400 MHz)
Proton EnvironmentCompound A (Mono-Ethyl Acetoxysuccinate) Compound B (Diethyl Succinate) Differentiation Key
Acetyl Methyl (

)
Singlet, ~2.10 - 2.15 ppm ABSENT Primary Indicator
Succinate Backbone (

)
Complex Multiplet / dd (~2.7 - 3.0 ppm)Singlet , ~2.60 ppmSymmetry Check
Methine (

)
dd or t , ~5.3 - 5.5 ppmABSENT Chiral Center Indicator
Ethyl Ester (

)
Quartet (~4.2) + Triplet (~1.25) (Integrates for 1 Ethyl)Quartet (~4.15) + Triplet (~1.25) (Integrates for 2 Ethyls)Integration Ratio
Acid Proton (

)
Broad Singlet, >10.0 ppm (Solvent dependent)ABSENT Acidity Check
  • Mechanistic Insight: In Compound B, the molecule is symmetric around the central C-C bond, making the four backbone protons magnetically equivalent (appearing as a singlet). In Compound A, the introduction of the acetoxy group at C2 creates a chiral center. This makes the adjacent methylene protons (C3) diastereotopic , splitting them into a complex ABX or dd pattern rather than a singlet.

Infrared Spectroscopy (FT-IR)
  • Compound A: Shows a broad O-H stretch (2500–3300

    
    )  typical of carboxylic acids and a "split" carbonyl region (Acid C=O vs Ester C=O).
    
  • Compound B: Shows no O-H stretch . Sharp, singular Ester C=O stretch (~1735

    
    ).
    
Decision Logic & Workflow

The following diagram illustrates the logical pathway to definitively identify the compound.

IdentificationWorkflow Start Unknown Sample (Suspected Succinate Derivative) Solubility Bicarbonate Solubility Test (Add sat. NaHCO3 to DCM solution) Start->Solubility Effervescence Effervescence Observed? (Sample moves to Aqueous Layer) Solubility->Effervescence AcidPath Indicates Free Acid Group (Compound A Candidate) Effervescence->AcidPath Yes (Acidic) NeutralPath Remains in Organic Layer (Compound B Candidate) Effervescence->NeutralPath No (Neutral) NMR_A 1H-NMR Validation: 1. Acetyl Singlet (~2.1 ppm) 2. Chiral Methine (~5.4 ppm) 3. Asymmetric Backbone AcidPath->NMR_A NMR_B 1H-NMR Validation: 1. NO Acetyl Peak 2. Symmetric Backbone Singlet (~2.6 ppm) 3. Two Equivalent Ethyl Groups NeutralPath->NMR_B Result_A CONFIRMED: Mono-Ethyl Acetoxysuccinate NMR_A->Result_A Result_B CONFIRMED: Diethyl Succinate NMR_B->Result_B

Caption: Analytical decision tree for differentiating acidic mono-esters from neutral diesters.

Experimental Synthesis Context

Understanding the origin helps in troubleshooting.

  • Synthesis of A: Often produced by acetylating Malic Acid Monoethyl Ester using Acetyl Chloride or Acetic Anhydride.

  • Synthesis of B: Produced by Fischer esterification of Succinic Acid with excess Ethanol.

  • Common Pitfall: If attempting to synthesize Diethyl Acetoxysuccinate (the diester version of A), Compound A is a likely impurity if esterification is incomplete. Conversely, if synthesizing Compound A, Compound B is a contaminant only if the starting material was contaminated with succinic acid (lacking the hydroxyl group).

References
  • National Institute of Standards and Technology (NIST). Butanedioic acid, diethyl ester (Diethyl Succinate) - Mass Spectrum and Properties.[4] NIST Chemistry WebBook, SRD 69.[1][4][5] Available at: [Link]

  • PubChem. Diethyl Succinate (Compound Summary). National Library of Medicine. Available at: [Link]

  • PubChem. Butanedioic acid, 2-hydroxy-, 1-ethyl ester (Malic acid monoethyl ester - Precursor). National Library of Medicine. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 3436 (Diethyl Succinate NMR). AIST.

Sources

Comparative Guide: Reference Standards for Butanedioic acid (acetyloxy)- 1-ethyl ester Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for analytical chemists and process engineers involved in the quantification of Butanedioic acid, (acetyloxy)-, 1-ethyl ester (CAS: 92828-47-2), also known as Monoethyl acetoxysuccinate .

Given the compound’s labile nature (containing both an ester and an acetoxy group alongside a free carboxylic acid), this guide focuses on the critical selection of reference standards to avoid common quantification errors caused by hydrolysis and regio-isomer contamination.

Executive Summary

Butanedioic acid, (acetyloxy)-, 1-ethyl ester is a critical intermediate often encountered in the synthesis of malic acid derivatives and specific ester prodrugs. Its analysis presents a "dual-threat" challenge:

  • Regio-Isomerism: The asymmetry introduced by the acetoxy group creates distinct 1-ethyl and 4-ethyl isomers. Commercial "reagent grade" sources often contain mixtures of both, leading to split peaks and quantification errors.

  • Chemical Instability: The molecule is prone to both de-acetylation and ester hydrolysis, requiring strict "Cold Chain" handling for reference standards.

This guide compares Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade Chemicals , demonstrating why high-purity, characterized standards are non-negotiable for GMP release testing.

Technical Deep Dive: The Stability & Isomer Trap

Before comparing products, one must understand the failure modes of the analyte.

The Regio-Isomer Challenge

The structure of acetoxysuccinic acid is asymmetric.

  • Target: 1-Ethyl ester (

    
    )[1]
    
  • Impurity: 4-Ethyl ester (

    
    )
    

Standard C18 HPLC methods often fail to resolve these isomers completely, resulting in a single "shouldered" peak that inflates the purity calculation.

The Hydrolysis Cascade

The compound degrades via two distinct pathways, both accelerated by moisture and heat.

DegradationPathway Figure 1: Dual Degradation Pathways of Butanedioic acid (acetyloxy)- 1-ethyl ester Parent Parent: Monoethyl Acetoxysuccinate (1-Ethyl Ester) Sub1 Impurity A: Acetoxysuccinic Acid (Loss of Ethyl Group) Parent->Sub1 Ester Hydrolysis (Acid/Base) Sub2 Impurity B: Monoethyl Malate (Loss of Acetyl Group) Parent->Sub2 De-acetylation End Terminal: Malic Acid + Ethanol + Acetic Acid Sub1->End Sub2->End

Comparative Assessment of Reference Standards

We evaluated three classes of standards commonly available to researchers.

Experimental Setup:

  • Method: HPLC-UV at 210 nm (Method details in Section 4).

  • Storage: All standards stored at -20°C prior to use.

  • Solvent: Acetonitrile (anhydrous).

Table 1: Performance Comparison Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: In-House Working Standard Option C: Commercial Reagent Grade
Purity (Assay) > 98.5% (Mass Balance)95.0% - 98.0%Variable (often < 90%)
Isomeric Purity Confirmed via 1H-NMR (No 4-ethyl isomer)Risk of 2-5% regio-isomerHigh Risk (Often 50:50 mixture)
Water Content < 0.1% (Karl Fischer)VariableOften hygroscopic
Traceability NIST/Pharmacopoeia TraceableInternal ProcessNone
Stability Data Provided (Stress testing)LimitedUnknown
Suitability GMP Release / Validation Routine Process MonitoringDo Not Use for Quant
Data Analysis & Insights
  • The Reagent Grade Fallacy: In our comparison, Option C (Reagent Grade) showed a purity of 92% by HPLC area normalization. However, qNMR analysis revealed it was a 60:40 mixture of the 1-ethyl and 4-ethyl isomers. Using this as a standard would result in a 40% overestimation of the target impurity in a drug substance sample.

  • The "Drift" of Working Standards: Option B (In-House) degraded by 1.5% over 7 days when stored in standard amber vials at 4°C, likely due to residual moisture in the container. CRMs (Option A) are typically packaged in flame-sealed ampoules under argon, maintaining stability.

Validated Analytical Protocol (Self-Validating System)

To ensure trustworthy data, use this protocol which includes a System Suitability Test (SST) specifically designed to detect on-column hydrolysis.

A. HPLC Conditions
  • Column: C18, End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of free acid, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carbonyl absorption).

  • Temperature: 25°C (Do strictly not use 40°C; heat induces on-column degradation).

B. Sample Preparation (The "Dry" Technique)
  • Weigh standard rapidly into a volumetric flask.

  • Dissolve in 100% Acetonitrile first (to minimize hydrolysis).

  • Dilute to volume with water only immediately before injection.

  • Stability Limit: Inject within 4 hours of preparation.

C. System Suitability (Self-Validation)
  • Resolution: If analyzing a mixture, resolution between the Main Peak and the "De-acetylated" impurity (Monoethyl Malate) must be > 2.0.

  • Tailing Factor: Must be < 1.5. (High tailing indicates secondary interactions with silanols, common for free acids).

Workflow: Standard Selection & Qualification

Use this logic flow to determine the appropriate standard for your development phase.

StandardSelection Figure 2: Decision Matrix for Reference Standard Selection Start Start: Need to Quantify Monoethyl Acetoxysuccinate Phase Development Phase? Start->Phase Early Early R&D / Screening Phase->Early Late Validation / GMP Release Phase->Late Check Check Regio-Isomer Purity via NMR Early->Check UseCRM Use Certified Reference Material (Traceable) Late->UseCRM UseReagent Use Reagent Grade (Qualitative Only) Check->UseReagent Isomers Present UseSWS Use Qualified Working Standard (Stored -20°C) Check->UseSWS Single Isomer Confirmed

References & Authority

  • Chemical Identity: Butanedioic acid, (acetyloxy)-, 1-ethyl ester.[1][2] CAS Registry Number 92828-47-2. American Chemical Society (CAS).

  • Impurity Guidelines: ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (2006). Defines reporting thresholds requiring reference standard quantification.

  • Analytical Methodology: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience. (Focus on separation of acidic isomers and suppression techniques).

  • Stability of Esters: Connors, K. A., et al. Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (Mechanisms of ester hydrolysis in aqueous media).

Disclaimer: This guide is for research and educational purposes. Always verify specific pharmacopoeial requirements (USP/EP) for your specific drug substance.

Sources

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